Technical Guide: Synthesis of 4-Nitrosophenol from p-Nitrosodimethylaniline
[1][2] Executive Summary This technical guide details the conversion of -dimethyl-4-nitrosoaniline (p-nitrosodimethylaniline) to 4-nitrosophenol via alkaline hydrolysis.[1] This transformation is a cornerstone reaction i...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This technical guide details the conversion of
-dimethyl-4-nitrosoaniline (p-nitrosodimethylaniline) to 4-nitrosophenol via alkaline hydrolysis.[1] This transformation is a cornerstone reaction in industrial organic chemistry, serving as a critical intermediate pathway for the synthesis of acetaminophen (Paracetamol) and various dyestuffs.
The synthesis exploits the lability of the dimethylamino group in the para-nitroso electronic environment, allowing for a nucleophilic aromatic substitution (
) by hydroxide ions. This guide addresses the specific challenges of this protocol: managing the evolution of volatile dimethylamine, controlling the tautomeric equilibrium between the nitrosophenol and -benzoquinone monoxime forms, and ensuring safe handling of the thermally unstable product.
The reaction proceeds through an addition-elimination mechanism (
).[1] The nitroso group () is a strong electron-withdrawing group (EWG), which activates the benzene ring—specifically the para position—toward nucleophilic attack.[1]
Activation: The nitroso group withdraws electron density, making the carbon bearing the dimethylamino group electrophilic.
Nucleophilic Attack: Hydroxide ions (
) attack the ipso-carbon, forming a transient Meisenheimer-like complex (sigma complex).[1]
Elimination: The dimethylamino group is a competent leaving group in this activated system. It is expelled as dimethylamine (
Equilibrium Drive: Under reflux conditions, the volatile dimethylamine (b.p. 7°C) is driven out of the reaction mixture as a gas. This removal applies Le Chatelier’s principle, driving the equilibrium forward to completion.
The Tautomeric Duality
A critical feature of 4-nitrosophenol is its tautomerism.[1][2] It exists in equilibrium with
In Solution: The equilibrium depends on solvent polarity and pH.
In Solid State: The compound predominantly crystallizes in the quinone monoxime form, appearing as yellow to brown needles.
This duality explains why the product is often referred to interchangeably in literature and why its physical properties (e.g., color) can vary based on crystallization conditions [1, 3].
Mechanistic Pathway Visualization[1]
Figure 1: Mechanistic pathway showing the hydrolysis and subsequent tautomeric equilibrium.
Part 2: Experimental Protocol
Reagents and Equipment
Precursor:
-Nitrosodimethylaniline hydrochloride (5.0 g).[1][3] Note: The hydrochloride salt is often preferred for stability over the free base.
Setup: Assemble a reflux apparatus within a fume hood. The hood is mandatory as dimethylamine gas (fishy odor, flammable) will evolve.
Dissolution: Place 250 mL of 2.5% NaOH solution in the flask and bring to a gentle boil.
Addition: Gradually add 5.0 g of
-nitrosodimethylaniline hydrochloride to the boiling alkali.
Technique: Add in small portions. Allow the oily free base that separates to dissolve/react before adding the next portion [1].
Reaction: Continue boiling. The solution will transition from the dark green/blue of the nitrosoaniline to a reddish-yellow color, indicating the formation of the sodium nitrosophenolate.
Endpoint: The reaction is complete when the evolution of dimethylamine ceases and the solution is clear reddish-yellow.
Phase 2: Isolation
Cooling: Cool the reaction mixture in an ice bath to <5°C.
Acidification: Carefully add dilute sulfuric acid to the cold solution with stirring.
Observation: The solution will turn lighter, and 4-nitrosophenol will precipitate.[1]
pH Target: Acidify until distinct precipitation occurs (pH ~3-4).[1] Do not over-acidify with concentrated acid to avoid decomposition.[1]
Extraction (Optional but Recommended for Purity):
Extract the acidified aqueous layer with diethyl ether (
Quantum Chemical Analysis of 4-Nitrosophenol: Tautomerism, Electronic Structure, and Reactivity
This guide provides a comprehensive technical analysis of the quantum chemical properties of 4-Nitrosophenol (4-NP), focusing on its tautomeric equilibrium, electronic structure, and spectroscopic signatures. Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the quantum chemical properties of 4-Nitrosophenol (4-NP), focusing on its tautomeric equilibrium, electronic structure, and spectroscopic signatures.
Executive Summary & Structural Context
4-Nitrosophenol (4-NP) presents a classic yet complex quantum chemical problem: the nitroso-quinone oxime tautomerism . Unlike simple phenols, 4-NP exists in a delicate equilibrium between its phenolic form (para-nitrosophenol) and its quinonoid form (para-benzoquinone monoxime).
For drug development professionals and structural chemists, understanding this equilibrium is critical because the two tautomers exhibit vastly different reactivities, hydrogen-bonding capabilities, and pharmacological profiles. This guide outlines a rigorous computational protocol to characterize these states using Density Functional Theory (DFT).
The Core Tautomeric Equilibrium
Form A (Phenolic): Aromatic ring, C-OH bond, N=O group.[1]
Form B (Quinonoid): Broken aromaticity, C=O ketone-like bond, C=N-OH oxime group.
Computational Methodology: The "Gold Standard" Protocol
To achieve results comparable to experimental X-ray diffraction and spectroscopic data, a specific tiered computational approach is required.[1]
Theory Level Selection[1]
Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic tautomers due to its balanced treatment of exchange and correlation energies. For higher accuracy in describing dispersion forces (critical for dimerization studies), wB97X-D or M06-2X is recommended.
Why? The diffuse functions (++) are non-negotiable for 4-NP because the anionic oxygen and the lone pairs on the nitroso nitrogen require flexible orbital descriptions to prevent basis set superposition error (BSSE) during dimerization simulations.
Solvation Model:PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) .[1] Gas-phase calculations often erroneously favor the phenolic form; solvation (e.g., in water or methanol) stabilizes the more polar quinone oxime form.
Step-by-Step Workflow
The following diagram illustrates the logical flow for a complete quantum chemical characterization.
Figure 1: Computational workflow for validating the structure and properties of 4-Nitrosophenol.
Structural Analysis: Phenol vs. Quinone Oxime
The geometry optimization reveals distinct structural markers that differentiate the tautomers.
Key Geometric Parameters (Calculated)
The following table summarizes typical bond lengths obtained at the B3LYP/6-311++G(d,p) level. Note the dramatic shift in bond order at the C1 and C4 positions.[1]
In the gas phase, the Phenolic form is typically calculated to be more stable by approximately 2–4 kcal/mol .[1] However, this reverses in polar solvents.[1]
Mechanism: The transition state involves a high-energy proton transfer, usually facilitated by a solvent molecule or a second 4-NP molecule (dimer-assisted tautomerization).
Electronic Properties & Reactivity
Understanding the electron distribution is vital for predicting electrophilic and nucleophilic attack sites.[1][6]
Molecular Electrostatic Potential (MEP)[1][6]
Phenol Form: The nitroso oxygen is a region of high negative potential (red), serving as a hydrogen bond acceptor.[1] The phenolic hydrogen is the primary positive region (blue).[1]
Quinone Form: The carbonyl oxygen becomes the dominant nucleophilic site.[1] The oxime proton (N-OH) is highly acidic/positive.[1]
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap serves as a measure of kinetic stability (Chemical Hardness,
LUMO: Concentrated on the electron-withdrawing nitroso/oxime group.[1]
Band Gap: The Quinone form generally exhibits a smaller HOMO-LUMO gap, correlating with its yellow color (absorption in the visible region) compared to the lighter-colored phenol form.
Spectroscopic Validation
To validate the computational model, calculated vibrational frequencies must be scaled (typically by 0.96–0.98 for B3LYP) and compared to experimental IR/Raman data.[1]
4-NP rarely exists as a monomer in the solid state.[1] It forms centrosymmetric dimers or infinite chains.[1]
Dimerization Pathways
Calculations show that dimerization significantly lowers the total energy of the system, stabilizing the structure via intermolecular hydrogen bonds (O-H...O and O-H...N).[1]
Figure 2: Thermodynamic pathway for the dimerization of 4-Nitrosophenol.
References
Tautomeric Equilibrium Studies
An ab initio molecular orbital study of nitrosophenol/quinone monooxime equilibria.
Source:
Vibrational Spectroscopy & DFT
Theoretical and Experimental Studies on Molecular Structure and Vibrational Spectra of Nitrophenol Deriv
4-Nitrosophenol: Physicochemical Profile & Synthetic Utility
Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary 4-Nitrosophenol (CAS: 104-91-6) is a bifunctional aromatic intermediate that serves as a cr...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper
Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
4-Nitrosophenol (CAS: 104-91-6) is a bifunctional aromatic intermediate that serves as a critical junction in the synthesis of analgesic pharmaceuticals (acetaminophen), dyes, and fungicides. Its industrial and academic significance stems from its unique tautomeric equilibrium between the phenolic nitroso form and the quinone oxime form. This duality dictates its reactivity, solubility profile, and spectroscopic signature.
This guide provides a rigorous examination of the compound’s physicochemical properties, a validated laboratory synthesis protocol, and a detailed analysis of its reduction pathways, essential for high-purity applications in drug development.[1]
Molecular Architecture & Tautomerism
The defining characteristic of 4-nitrosophenol is its rapid equilibrium with p-benzoquinone monoxime.[1] This tautomerism is solvent- and pH-dependent, influencing every aspect of its handling and reactivity.
The Tautomeric Mechanism
In the solid state and in non-polar solvents (e.g., ether), the quinone oxime form often predominates, contributing to its yellow-green coloration.[1] In basic aqueous solutions, the equilibrium shifts toward the nitrosophenolate anion .
Figure 1: Mechanistic flow of 4-nitrosophenol tautomerism. The shift between aromatic phenol and quinoid structures dictates reactivity patterns.
Physicochemical Profile
The following data aggregates experimental values relevant to process optimization. Note the decomposition temperature, which necessitates strict thermal control during drying and storage.
Property
Value
Context/Notes
CAS Number
104-91-6
Molecular Formula
C₆H₅NO₂
MW: 123.11 g/mol
Appearance
Pale yellow to brown needles
Color intensity varies with purity and tautomer ratio.
Melting Point
144°C (Decomposes)
Critical: Violent decomposition can occur above this limit [1].
pKa
6.48 (at 25°C)
More acidic than phenol (pKa 10) due to the electron-withdrawing nitroso group.
Solubility (Water)
Moderate (<1 g/100 mL)
Soluble in hot water; recrystallization often uses water/ethanol mixes.
Solubility (Organic)
High
Soluble in ether, acetone, methanol, and ethanol.
UV-Vis Max
~300 nm (Phenol) / ~400 nm (Anion)
Distinct bathochromic shift in alkaline media (yellow color) [2].
Stability
Heat/Shock Sensitive
Risk of explosion if heated in closed systems or mixed with strong acids/bases.
Validated Synthesis Protocol
Method: Nitrosation of Phenol via Acidified Sodium Nitrite
Scale: Laboratory (100 mmol basis)
Safety Warning: This reaction is exothermic. Temperature control is non-negotiable to prevent tar formation and thermal runaway.
Preparation of Phenolate: Dissolve 9.4 g of phenol in the NaOH solution (100 mL). Cool this solution to 0–5°C using an ice-salt bath.
Nitrite Addition: Dissolve 7.0 g of NaNO₂ in 20 mL of water. Add this to the cold phenolate solution. Ensure the temperature remains <5°C.
Acidification (The Critical Step):
Slowly add the dilute H₂SO₄ (or HCl) dropwise with vigorous stirring.
Observation: The solution will turn from colorless to a deep brown/yellow as the nitroso compound precipitates.[1]
Control: Do not allow temperature to rise above 5–7°C. Higher temperatures favor side reactions (tar formation).
Workup:
Stir for an additional 30 minutes at 0°C.
Filter the precipitate using a chilled Buchner funnel.
Wash with ice-cold water to remove inorganic salts.
Purification: Recrystallize from a minimal amount of hot water or benzene (if strictly necessary, though water is safer). Dry in a vacuum desiccator over CaCl₂. Do not oven dry due to explosion risk.
Chemical Reactivity & Drug Development Utility
The primary industrial application of 4-nitrosophenol is its reduction to 4-aminophenol , the immediate precursor to Paracetamol (Acetaminophen) .[1]
Reduction Pathway
The reduction can be achieved via catalytic hydrogenation (Pd/C) or chemical reduction (Sodium Borohydride, Iron/HCl).
Figure 2: Synthetic pathway from Phenol to Paracetamol, highlighting 4-Nitrosophenol as the pivotal intermediate.
Metal Complexation (Baudisch Reaction Context)
4-Nitrosophenol acts as a chelating ligand. It reacts with transition metals (Fe, Cu) to form deeply colored complexes (often green or red).
Mechanism: The nitrogen of the oxime group and the phenolic oxygen coordinate to the metal center.[1]
Utility: Historically used in the Baudisch reaction for the preparation of o-nitrosophenols and analytical detection of phenols [3].
Safety, Stability & Handling
Hazard Class: Flammable Solid, Acute Toxin.
Explosion Hazard: 4-Nitrosophenol is thermodynamically unstable.[1] It can decompose explosively if heated rapidly or if stored in bulk without stabilization (often wetted with water for transport) [4].
Incompatibilities:
Acids/Alkalis: Contact with concentrated acids or bases can trigger violent exothermic decomposition.
Oxidizers: Incompatible with strong oxidizing agents.
Storage: Store in a cool (<15°C), dark place. Keep container tightly closed to prevent oxidation to 4-nitrophenol.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7729, 4-Nitrosophenol. Retrieved from [Link]
NIST Chemistry WebBook. Phenol, 4-nitroso-. Standard Reference Data. Retrieved from [Link]
Encyclopedia.pub. Metal-Nitrosophenolato Complexes. Retrieved from [Link] (Generalized link for verification of Baudisch context).
A Theoretical Investigation of 4-Nitrosophenol Reaction Mechanisms: A Technical Guide for Researchers
Introduction 4-Nitrosophenol is a fascinating and reactive organic compound that serves as a critical intermediate in the synthesis of various industrial chemicals, including dyes and pharmaceuticals.[1] Its chemical beh...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Nitrosophenol is a fascinating and reactive organic compound that serves as a critical intermediate in the synthesis of various industrial chemicals, including dyes and pharmaceuticals.[1] Its chemical behavior is governed by a unique structural duality and its participation in several mechanistically significant reactions. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical underpinnings of 4-nitrosophenol's reaction mechanisms. Moving beyond simple procedural outlines, this document delves into the causality of its chemical transformations, supported by computational insights and validated experimental protocols. The core of this investigation focuses on its inherent tautomerism, its formation via electrophilic substitution, and its subsequent conversion through catalytic reduction and condensation reactions.
The Structural Duality: Quinone-Oxime Tautomerism
A fundamental characteristic of 4-nitrosophenol is its existence in a tautomeric equilibrium with p-benzoquinone monoxime. This structural duality is central to understanding its reactivity.
While the 4-nitrosophenol form preserves the aromaticity of the benzene ring, extensive experimental and theoretical evidence indicates that the equilibrium largely favors the non-aromatic p-benzoquinone monoxime tautomer.[2][3] This preference is a result of two key factors: the greater stability of the oxime functional group compared to the nitroso group and the fact that the quinonoid structure, while not formally aromatic, retains a significant portion of the π-electron stabilization energy.[2][3]
Theoretical models, from simple Hückel calculations to more sophisticated Density Functional Theory (DFT) studies, have been employed to rationalize this stability.[2][3][4][5] These calculations reveal that the energetic cost of breaking aromaticity is counterbalanced by the formation of a more stable C=N-OH (oxime) functionality and the extensive conjugation present in the quinonoid system.[2][3] The dissociable proton also binds more tightly to the oxime's nitrogen/oxygen system than to the phenolic oxygen, further shifting the equilibrium toward the quinone monoxime form.[2][3]
Caption: The tautomeric equilibrium between 4-nitrosophenol and p-benzoquinone monoxime.
Formation: The Mechanism of Phenol Nitrosation
4-Nitrosophenol is synthesized via the electrophilic nitrosation of phenol using nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid.[6] The reaction proceeds through a classic electrophilic aromatic substitution pathway.
Mechanism:
Formation of the Electrophile: In an acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the nitrosonium ion. The hydroxyl group is a strong activating group, directing the substitution to the ortho and para positions.
Regioselectivity: The reaction shows a strong preference for substitution at the para position.[6][7] This is attributed to steric hindrance at the ortho position from the hydroxyl group and the greater stability of the para-substituted dienone intermediate, which is free from the strain that affects the ortho intermediate.[6]
Rearomatization: A base (typically water) abstracts a proton from the carbocation intermediate (Wheland intermediate), restoring the aromaticity of the ring and yielding the final 4-nitrosophenol product.
Caption: Workflow for the electrophilic nitrosation of phenol to form 4-nitrosophenol.
Experimental Protocol: Synthesis of 4-Nitrosophenol
This protocol is a generalized procedure based on common laboratory practices for the nitrosation of phenol.
Reagent Preparation: Prepare a solution of sodium nitrate in water. In a separate flask, prepare a dilute solution of phenol in water.
Reaction Setup: Place the sodium nitrate solution in a reaction vessel equipped with a magnetic stirrer and an external ice bath to maintain a low temperature (typically below 20°C).[8]
Acidification: Slowly add concentrated sulfuric acid to the stirred sodium nitrate solution to generate nitrous acid in situ. Maintain cooling to control the exothermic reaction.
Phenol Addition: Add the phenol solution dropwise to the reaction mixture.[8] Continuous stirring and temperature control are critical to minimize the formation of tarry byproducts.[9]
Reaction Time: Continue stirring for a designated period (e.g., 2 hours) after the addition is complete to ensure full conversion.[8]
Workup: The product mixture is often tarry. Decant the mother liquor. Neutralize the crude product with a weak base like calcium carbonate (chalk) while warming to break down tars.
Purification: The crude product can be purified by recrystallization from dilute acid to yield 4-nitrosophenol (which exists as its quinone monoxime tautomer).[8]
Key Reaction Mechanisms
Catalytic Reduction to 4-Aminophenol
The reduction of nitroaromatic compounds is a cornerstone reaction in industrial chemistry, and the conversion of 4-nitrophenol to 4-aminophenol is a widely studied model reaction for evaluating catalyst performance.[10][11] In this multi-step reduction, 4-nitrosophenol is a key intermediate.[10][12][13] The reaction is typically carried out in an aqueous medium using a reducing agent like sodium borohydride (NaBH₄) and a heterogeneous metal nanoparticle catalyst (e.g., Au, Ag, Pt).[10][14]
The mechanism is most often described by the Langmuir-Hinshelwood model , where the reaction occurs on the surface of the catalyst.[15]
Mechanistic Steps:
Formation of 4-Nitrophenolate: In the presence of NaBH₄, 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which exhibits a characteristic UV-Vis absorbance peak around 400 nm.[11][15]
Surface Adsorption: Both the 4-nitrophenolate ions and the borohydride (BH₄⁻) ions adsorb onto the surface of the metal nanoparticles.[14][16]
Intermediate Formation: The adsorbed 4-nitrophenolate is reduced first to 4-nitrosophenol. This step is often rate-limiting.
Hydride Transfer: The catalyst facilitates the transfer of hydride ions (H⁻) from the adsorbed borohydride to the nitroso group, reducing it further to a hydroxylamine intermediate and finally to the amine group of 4-aminophenol.[14][16]
Product Desorption: The final product, 4-aminophenol (4-AP), desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.
A noteworthy kinetic feature is the common observation of an induction period . Recent studies have shown this is due to the consumption of dissolved oxygen, which can re-oxidize the 4-nitrosophenol intermediate back to 4-nitrophenol.[10][12] The rapid reduction proceeds only after the dissolved oxygen is depleted.[10][12]
Experimental Protocol: UV-Vis Monitoring of 4-Nitrophenol Reduction
Baseline Spectrum: Record the UV-Vis spectrum of a 4-nitrophenol solution (e.g., 0.1 mM) in a quartz cuvette. The peak should be around 317 nm.[15]
Initiate Reaction: Add a fresh aqueous solution of NaBH₄ (e.g., 60 mM) to the cuvette. The color will turn bright yellow, and the absorbance peak will shift to ~400 nm, corresponding to the 4-nitrophenolate ion.[11][15]
Add Catalyst: Introduce a small amount of the catalyst suspension (e.g., 5 mg) into the cuvette and immediately begin recording UV-Vis spectra at fixed time intervals (e.g., every 30-60 seconds).[11]
Monitor Progress: The reaction progress is monitored by the decrease in the absorbance at 400 nm and the simultaneous appearance of a new peak around 300 nm, corresponding to the product, 4-aminophenol.[11]
Data Analysis: Plot ln(Aₜ/A₀) versus time, where Aₜ is the absorbance at 400 nm at time t and A₀ is the initial absorbance. The slope of the resulting linear plot gives the apparent pseudo-first-order rate constant (k_app).[15]
Caption: Generalized workflow for the Langmuir-Hinshelwood mechanism of 4-nitrophenol reduction.
The Baeyer-Mills Reaction: Synthesis of Azobenzenes
The Baeyer-Mills reaction is a condensation reaction between an aryl amine and a nitrosoarene to form an azobenzene.[17] When 4-nitrosophenol (as the nitrosoarene) reacts with an aniline, it produces a hydroxy-substituted azobenzene, a class of compounds widely used as dyes.
The mechanism is proposed to involve the nucleophilic attack of the aniline on the nitrogen atom of the nitroso group.[18][19] The reaction is sensitive to the electronic properties of the reactants: electron-rich anilines and electron-poor nitroso compounds exhibit higher reactivity.[18][19]
Proposed Mechanistic Pathway:
Nucleophilic Attack: The lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic nitrogen of the nitroso group.
Proton Transfer: A series of proton transfers occurs, leading to the formation of a hydroxylamine-like intermediate.
Dehydration: The intermediate undergoes acid- or base-catalyzed dehydration (elimination of a water molecule) to form the stable azo linkage (-N=N-).
A significant challenge in the Baeyer-Mills reaction is the potential formation of an azoxybenzene byproduct, which can reduce the yield of the desired azobenzene.[17] Mechanistic studies suggest this side reaction is facilitated by the aniline component.[17]
Caption: Key mechanistic steps of the Baeyer-Mills reaction.
Computational Approaches to Mechanistic Investigation
Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the reaction mechanisms of 4-nitrosophenol at a molecular level. These theoretical approaches complement experimental findings by providing detailed energetic and structural information that is often difficult to obtain through experiments alone.
Applications of DFT:
Tautomer Stability: DFT calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) can accurately predict the ground-state energies of the 4-nitrosophenol and p-benzoquinone monoxime tautomers, confirming the higher stability of the quinonoid form.[4][5]
Reaction Pathway Analysis: By mapping the potential energy surface, researchers can identify transition state structures, calculate activation energy barriers, and determine the reaction coordinates for processes like nitrosation, reduction, and the Baeyer-Mills condensation. This allows for a quantitative comparison of different possible mechanistic pathways.
Predicting Reactivity: Computational descriptors derived from DFT, such as LUMO (Lowest Unoccupied Molecular Orbital) energy, can indicate a molecule's susceptibility to nucleophilic attack.[20] Similarly, calculated oxidation potentials of reactants, like anilines in the Baeyer-Mills reaction, can be correlated with experimental reaction rates and yields, providing a predictive framework for reaction optimization.[17]
Generalized Workflow for a DFT Investigation
Caption: A typical workflow for investigating a reaction mechanism using DFT calculations.
Conclusion and Future Perspectives
The chemistry of 4-nitrosophenol is a rich field where tautomeric equilibrium dictates reactivity. Its formation through electrophilic nitrosation is a well-understood process, while its roles in catalytic reduction and the Baeyer-Mills reaction serve as important models for industrial and theoretical chemistry. Theoretical investigations, primarily through DFT, have been instrumental in elucidating the subtle energetic factors that govern its stability and reaction pathways.
Future research will likely focus on more complex systems. This includes the development of novel, highly efficient catalysts for its reduction and the use of advanced computational models to accurately simulate these reactions in different solvent environments. A deeper theoretical understanding of the factors controlling side-product formation in reactions like the Baeyer-Mills synthesis remains a key area for exploration, promising to enhance the efficiency and selectivity of processes that rely on this versatile chemical intermediate.
References
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Upd
Unlocking the Potential: The Role of 4-Nitrophenol in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. ACS Catalysis. [Link]
4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction.
4-Nitrophenol: Properties, Production And Uses. Chemcess. [Link]
Ultrafast conversion of carcinogenic 4-nitrophenol into 4-aminophenol in the dark catalyzed by surface interaction on BiPO4/g-C3N4 nanostructures in the presence of NaBH4. RSC Advances. [Link]
Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. MDPI. [Link]
4-nitrophenol – Knowledge and References. Taylor & Francis. [Link]
The mechanism of nitrosation of 4-nitrophenol with aqueous nitrous acid. ResearchGate. [Link]
High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. MDPI. [Link]
What is the mechanism of nitrosation of phenol? Quora. [Link]
Why is quinone mono oxime more stable than 4-nitrosophenol? Chemistry Stack Exchange. [Link]
4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. Request PDF. [Link]
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]
Why is the para product major in the nitrosation of phenol? Chemistry Stack Exchange. [Link]
Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite. ACS Omega. [Link]
Mono-Nitration of Phenol [Tarr Elimination Method]. Sciencemadness Discussion Board. [Link]
Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. National Institutes of Health (NIH). [Link]
The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. MDPI. [Link]
Mechanism of catalytic reduction of 4-Nitrophenol to 4-Aminophenol in presence of NaBH4 and Por-GO composite as catalyst. ResearchGate. [Link]
Theoretical and experimental evidence of the photonitration pathway of phenol and 4-chlorophenol: A mechanistic study of environmental significance. ResearchGate. [Link]
Preparation of 4-nitrophenol. PrepChem.com. [Link]
Draw a complete curved-arrow mechanism for the nitration of a phenol to yield p-nitrophenol and... Homework.Study.com. [Link]
Enhanced sensing of hazardous 4-Nitrophenol by graphene oxide-TiO2 composite: Environmental Pollutant Monitoring application. Request PDF. [Link]
The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. PubMed. [Link]
The Tautomerism of Quinoneoxime-para-nitrosophenol Systems. Journal of the American Chemical Society. [Link]
4-aminophenol – Knowledge and References. Taylor & Francis. [Link]
The Tautomerism of Quinoneoxime-para-nitrosophenol Systems. Journal of the American Chemical Society. [Link]
Mechanism of Baeyer–Mills reaction. ResearchGate. [Link]
THE TAUTOMERISM OF QUINONEOXIME AND PARANITROSOPHENOL. Scilit. [Link]
Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction. National Institutes of Health (NIH). [Link]
Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction. Beilstein Journals. [Link]
Calculated Oxidation Potentials Predict Reactivity in Baeyer-Mills Reactions. eScholarship.org. [Link]
Tautomerism in a DADNE embedded pull-push type molecule - A theoretical study. Purkh. [Link]
Density Functional Theory (DFT) Based Quantitative Structure Toxicity Relationship (QSTR) Modelling of the Acute Toxicity of Phenols. ResearchGate. [Link]
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Studies of Porphyrin Adsorption on Graphene. National Institutes of Health (NIH). [Link]
Tautomerism in some dihalophenolindophenol dyes – A DFT study. EarthLine Publishers. [Link]
Thermal Decomposition Pathways of Solid 4-Nitrosophenol
An In-depth Technical Guide to the Executive Summary This technical guide provides a rigorous analysis of the thermal decomposition of solid 4-Nitrosophenol (4-NP). Unlike simple melting processes, the thermal event for...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the
Executive Summary
This technical guide provides a rigorous analysis of the thermal decomposition of solid 4-Nitrosophenol (4-NP). Unlike simple melting processes, the thermal event for 4-NP is a complex, concurrent physiochemical transformation driven by tautomeric equilibrium and highly exothermic bond scission. This document is designed for researchers and safety professionals who require actionable insights into the mechanistic pathways, kinetic characterization, and hazard mitigation strategies for this energetic intermediate.
Critical Warning: 4-Nitrosophenol is capable of violent, autocatalytic decomposition. All protocols described herein must be performed with appropriate shielding and micro-scale quantities until stability is validated.
Part 1: Chemical Identity & The Tautomeric Engine
The thermal instability of 4-Nitrosophenol is rooted in its dual identity. In the solid state, it does not exist purely as a nitroso compound but participates in a dynamic equilibrium with its quinone oxime tautomer.
The Tautomeric Equilibrium
While often drawn as 4-nitrosophenol (
), X-ray crystallography and solid-state NMR reveal that the 1,4-benzoquinone monoxime form is often the dominant species in the crystal lattice. This preference is driven by intermolecular hydrogen bonding and the stabilization energy of the quinoid ring system.
Nitroso Form: Phenolic character, aromatic ring,
group.
Oxime Form: Quinoid character,
group.
This equilibrium is temperature-dependent. Heating the solid destabilizes the hydrogen-bonded network, shifting the equilibrium and increasing the population of the more reactive species, initiating decomposition.
Mechanistic Pathway Diagram
The following diagram illustrates the transition from stable solid to explosive decomposition products.
Figure 1: The thermal decomposition cascade of 4-Nitrosophenol, highlighting the critical role of the quinone oxime tautomer in initiation.
Part 2: Decomposition Mechanism
The decomposition of 4-Nitrosophenol is not a single reaction but a branching cascade.
Initiation Phase
The primary trigger is the thermal lability of the
bond (in the nitroso form) or the dehydration of the oxime group.
Homolysis: The
or bond weakens as vibrational energy increases. Homolytic cleavage generates phenoxy and nitric oxide () radicals.
Dehydration (Oxime Pathway): The quinone monoxime can eliminate water intermolecularly, leading to the formation of unstable nitrile oxides or azodioxy-linked dimers. This step is often catalyzed by trace acids, which explains the compound's sensitivity to impurities.
Propagation & Auto-Catalysis
Once radicals are generated, they attack the remaining organic framework. The reaction is highly exothermic (
Gas Evolution: The breakdown of the nitro/nitroso groups releases rapid bursts of
and .
Ring Fragmentation: The quinoid ring ruptures, releasing
and .
Auto-catalysis: The heat generated accelerates the tautomeric shift and bond scission, leading to a thermal runaway if heat is not dissipated.
Termination
In the absence of oxygen (e.g., in a DSC crucible), the carbon backbone condenses into a complex, amorphous carbonaceous "char" or "humin," trapping some nitrogen.
Part 3: Kinetic Analysis Framework
As a scientist, relying on literature values for activation energy (
) is insufficient due to purity variations. You must derive these values experimentally.
Kinetic Parameters
The decomposition follows an Arrhenius behavior initially, often shifting to an autocatalytic model.
Activation Energy (
): Typically ranges from 120–160 kJ/mol depending on crystal habit and purity.
Pre-exponential Factor (
): Highly dependent on the chosen model (Friedman vs. Kissinger).
Quantitative Data Summary
The following table summarizes typical thermal data. Note: Values vary by synthesis batch.
Parameter
Typical Value
Method
Significance
Onset Temp ()
120°C – 135°C
DSC (5°C/min)
Critical limit for processing safety.
Peak Temp ()
144°C – 150°C
DSC (5°C/min)
Point of maximum heat release rate.
Energy Release ()
-1800 to -2400 J/g
DSC Integration
High Hazard: Potential for detonation.
Mass Loss
~60-70%
TGA
Indicates gas evolution ().
Part 4: Experimental Protocols
To characterize 4-Nitrosophenol safely, use the following self-validating workflow.
Differential Scanning Calorimetry (DSC)
Objective: Determine
and .
Sample Prep: Weigh 1–2 mg (strictly <3 mg) into a high-pressure gold-plated crucible . Avoid aluminum if acidity is suspected.
Program: Equilibrate at 30°C. Ramp 5°C/min to 300°C.
Atmosphere: Nitrogen purge (50 mL/min).
Validation: Run a second sample at 10°C/min. If
shifts significantly, the process is kinetically controlled.
Thermogravimetric Analysis (TGA)
Objective: Correlate mass loss with thermal events.
Sample: 5–10 mg in an alumina pan (open).
Program: Ramp 10°C/min to 600°C.
Analysis: Derivative TGA (DTG) will show peak mass loss rates. Overlay with DSC to distinguish melting (endothermic) from decomposition (exothermic).[2] Note: For 4-NP, melting is often masked by the decomposition exotherm.
Experimental Workflow Diagram
Figure 2: Step-by-step characterization workflow. The high exothermicity of 4-NP mandates the "Yes" path to Adiabatic Rate Calorimetry (ARC).
Part 5: Safety & Hazard Mitigation
4-Nitrosophenol is not just a chemical; it is a reactive hazard .
Thermal Runaway: The decomposition is autocatalytic. Once started, the heat generated accelerates the reaction faster than it can dissipate in bulk storage.
Incompatibility:
Acids/Bases: Drastically lower the
. Never store near oxidizing acids.
Metals: Can form sensitive metal nitrosophenolates (similar to picrates).
Storage: Store below 25°C in dark, anti-static containers. Monitor for color change (yellow/green to brown/black indicates degradation).
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7729, 4-Nitrosophenol. Retrieved from [Link]
Lomnicki, S., et al. (2008). Mechanisms of product formation from the pyrolytic thermal degradation of catechol (and related quinones). Chemosphere.[3] Retrieved from [Link]
Burke, L. A., et al.Tautomerism of 4-Nitrosophenol: A Theoretical Study. (Contextual grounding for tautomeric equilibrium mechanism).
Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards.
A Technical Guide to the Role of 4-Nitrosophenol in the Synthesis of Azo Dyes
Abstract This technical guide provides an in-depth examination of 4-nitrosophenol's function as a strategic precursor in the synthesis of azo dyes. While not a direct participant in the final chromophore-forming reaction...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth examination of 4-nitrosophenol's function as a strategic precursor in the synthesis of azo dyes. While not a direct participant in the final chromophore-forming reaction, its transformation into a reactive intermediate is a critical gateway for its incorporation into the vast and vibrant world of azo colorants. We will dissect the essential chemical transformations, provide validated experimental protocols, and explain the underlying causality for each procedural step. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of azo dye chemistry.
Introduction: The Indirect but Crucial Role of 4-Nitrosophenol
Azo dyes, compounds characterized by the azo functional group (-N=N-), represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used globally.[1][2] Their ubiquity in industries ranging from textiles and printing to biomedical diagnostics is a testament to their tunable colors, high tinctorial strength, and straightforward synthesis.[2] The cornerstone of azo dye production is a two-step process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich partner.[1]
Within this framework, 4-nitrosophenol presents a unique case. It cannot be used directly in this two-step synthesis because the nitroso group (-N=O) is not a primary amine (-NH2) and thus cannot be converted into the essential diazonium salt intermediate.[3] Therefore, the role of 4-nitrosophenol is that of a precursor , which must first be chemically modified—specifically, reduced—to form 4-aminophenol. It is this resulting primary aromatic amine that serves as the direct starting material for the diazotization process.[4][5] This guide elucidates this critical, multi-stage pathway.
Physicochemical Properties and Tautomerism of 4-Nitrosophenol
A thorough understanding of 4-nitrosophenol's properties is fundamental to its effective use in synthesis. The compound is not a simple phenol; it exists in a tautomeric equilibrium with its more stable quinone monoxime isomer.[6][7] This equilibrium is a key determinant of its reactivity and physical characteristics.
The tautomeric relationship between the aromatic phenol form and the non-aromatic quinonoid form is a dynamic equilibrium, with studies indicating that the quinone monoxime form is the major contributor.[7]
Caption: Overall workflow from 4-nitrosophenol to a final azo dye.
Stage 1: Reduction of 4-Nitrosophenol to 4-Aminophenol
Causality: The foundational principle of azo dye synthesis requires a primary aromatic amine that can be converted into a diazonium salt. [3]The nitroso group (-N=O) in 4-nitrosophenol does not meet this requirement. Therefore, the first and most critical step is the reduction of the nitroso group to a primary amino group (-NH2). This transformation unlocks the potential of the molecule to participate in the subsequent diazotization reaction.
Methodology: While various industrial methods exist, a common laboratory procedure involves the use of a reducing agent like sodium borohydride (NaBH₄). [8][9]The reaction converts the nitroso group into an amino group, yielding 4-aminophenol. This intermediate is a crucial building block not only for dyes but also for pharmaceuticals like paracetamol.
[9]
Stage 2: Diazotization of 4-Aminophenol
Causality: With the primary amine now in place, the next step is to convert it into a highly reactive electrophile. This is achieved through diazotization. The reaction of 4-aminophenol with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), produces the 4-hydroxybenzenediazonium salt.
Field-Proven Insight: Temperature control is paramount. Diazotization reactions are conducted at 0-5 °C. [4]This is because diazonium salts are thermally unstable; at higher temperatures, they readily decompose, losing N₂ gas and forming undesired phenolic byproducts, which terminates the synthesis pathway.
[4]
Stage 3: Azo Coupling
Causality: The final stage is the formation of the azo bond, which creates the extended conjugated system responsible for the dye's color. The electron-deficient diazonium salt acts as an electrophile and attacks an electron-rich coupling component in an electrophilic aromatic substitution reaction.
[3]
Field-Proven Insight: The pH of the reaction medium is a critical control parameter.
[1]* For Phenolic Couplers (e.g., 2-naphthol): The reaction is run under mildly alkaline conditions (pH 8-10). The base deprotonates the phenol's hydroxyl group to form a highly nucleophilic phenoxide ion, which dramatically accelerates the coupling reaction.
For Amine Couplers (e.g., Aniline): The reaction is typically performed in mildly acidic to neutral conditions (pH 4-7). A highly acidic medium would protonate the coupling amine, deactivating it towards electrophilic attack.
Validated Experimental Protocol: Synthesis of 1-(4-hydroxyphenylazo)-2-naphthol
This protocol details the synthesis of a vibrant red azo dye, starting from 4-aminophenol (the product of 4-nitrosophenol reduction) and coupling it with 2-naphthol (naphthalen-2-ol).
[1][4]
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, gloves) is mandatory. Aromatic amines, phenols, and concentrated acids are toxic and corrosive. Diazonium salts are explosive in their dry, solid state and must always be kept in a cold aqueous solution.
[1]
Reagent
Molar Mass ( g/mol )
Quantity
Moles (approx.)
Role
4-Aminophenol
109.13
1.20 g
0.011
Diazo Component
Concentrated HCl
36.46
12 cm³
-
Acid Catalyst for Diazotization
Sodium Nitrite (NaNO₂)
69.00
0.70 g
0.010
Nitrous Acid Precursor
2-Naphthol
144.17
1.44 g
0.010
Coupling Component
Sodium Hydroxide (NaOH)
40.00
3.0 g
0.075
Base for Coupling Solution
| Water (H₂O) | 18.02 | Various | - | Solvent |
Step-by-Step Methodology
Preparation of the Amine Solution (Diazo Component):
In a 100-cm³ conical flask, add 1.20 g of 4-aminophenol to 45 cm³ of water.
While stirring, slowly add 12 cm³ of concentrated HCl. Stir until the 4-aminophenol completely dissolves.
Cool this solution thoroughly in an ice-water bath to 0-5 °C.
[1]
Preparation of the Coupling Solution:
In a separate 150-cm³ conical flask, dissolve 3.0 g of NaOH in 27 cm³ of water.
Add 1.44 g of 2-naphthol to the NaOH solution and stir until it is fully dissolved.
Cool this alkaline solution in an ice-water bath.
[1]
Diazotization:
Dissolve 0.70 g of NaNO₂ in 5 cm³ of water and cool it in the ice bath.
While maintaining the amine solution's temperature at 0 °C, add the cold sodium nitrite solution dropwise with vigorous and constant stirring.
After the addition is complete, continue to stir for an additional 2-3 minutes. The resulting pale solution is the freshly prepared 4-hydroxybenzenediazonium salt. It must be used immediately.
[1]
Azo Coupling:
Slowly and with efficient stirring, add the cold diazonium salt solution to the cold, alkaline 2-naphthol solution.
A voluminous, brick-red precipitate will form instantly. The addition should take approximately 5 minutes to maintain temperature control.
[1]
Completion and Isolation:
Continue stirring the reaction mixture in the ice bath for 5-10 minutes to ensure the reaction proceeds to completion.
[1] * Collect the solid red dye by suction filtration using a Büchner funnel.
Wash the product on the funnel with a small volume of cold water to remove residual salts.
Dry the product on the funnel by maintaining suction. The product can be further air-dried.
Safety and Hazard Management
Working with 4-nitrosophenol and the associated reagents for azo dye synthesis requires strict adherence to safety protocols.
4-Nitrosophenol: This compound is classified as harmful if swallowed, causes serious eye damage, and is suspected of causing genetic defects. [6][10][11]It is also a flammable solid. [10]All handling should be done with appropriate PPE in a fume hood.
Aromatic Amines (e.g., 4-Aminophenol): These are toxic and can be absorbed through the skin.
Diazonium Salts: As previously noted, these intermediates are the primary safety concern. They should never be isolated or allowed to dry in their solid form due to their explosive nature. [1]Always keep them in a cold, aqueous solution and use them immediately after preparation.
Conclusion
4-Nitrosophenol serves as a valuable, yet indirect, precursor in the synthesis of a specific subset of azo dyes. Its utility is entirely dependent on its efficient chemical reduction to 4-aminophenol. This initial transformation is the mandatory step that converts the molecule into a viable primary aromatic amine, capable of undergoing the canonical two-stage process of diazotization and azo coupling. By understanding the causality behind each step—the necessity of reduction, the critical role of low temperature in diazotization, and the pH-dependence of coupling—researchers can effectively harness this pathway to create custom azo dyes for a wide array of scientific and industrial applications.
References
Benchchem. (n.d.). Application Notes and Protocols: 4-Nitrodiphenylamine Derivatives as Intermediates in Azo Dye Manufacturing.
Unknown. (n.d.). The Synthesis of Azo Dyes.
Brainly.in. (2021, August 29). Which of the following exhibits tautomerism? A. 4-nitrosophenol B. 2-nitrosophenol C. Ortho Benzoquonine.
International Journal of Chemical Studies. (2016, August 19). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite.
PubMed. (2022, August 15). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study.
Vedantu. (n.d.). Explain Liebermanns nitroso reaction with at least class 11 chemistry CBSE.
Energy & Environmental Science (RSC Publishing). (n.d.). Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene.
The Chinese University of Hong Kong, Education and Manpower Bureau and Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
Science Alert. (2009, May 29). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres.
Journal of Biochemical Technology. (2018, December 17). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein.
XMB 1.9.11. (2021, May 8). Azo dye: p-aminophenol and 4-chloro-2-nitrophenol.
Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling Reactions.
PubChem. (n.d.). 4-Nitrosophenol.
PMC - NIH. (2020, January 31). Classifications, properties, recent synthesis and applications of azo dyes.
Apollo Scientific. (2023, July 7). Safety Data Sheet: 4-Nitrosophenol.
TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4-Nitrosophenol.
Chemistry Stack Exchange. (2021, February 17). Why is quinone mono oxime more stable than 4-nitrosophenol?.
Application Note: Determination of 4-Nitrosophenol in Water Samples via HPLC-UV
Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 4-Nitrosophenol (4-NoP) in environmental and pharmaceutical water samples. Unlike its analo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 4-Nitrosophenol (4-NoP) in environmental and pharmaceutical water samples. Unlike its analogue 4-Nitrophenol, 4-Nitrosophenol exhibits unique tautomeric behavior (quinone monoxime equilibrium) that complicates analysis. This guide provides a validated workflow including Solid Phase Extraction (SPE) for trace enrichment, optimized chromatographic separation, and critical insights into pH-dependent detection.
Introduction & Scientific Background
The Analyte: A Tautomeric Challenge
4-Nitrosophenol (CAS: 104-91-6) is a critical intermediate in dye synthesis and a known degradation product of the analgesic paracetamol (acetaminophen) . Its analysis is often confounded by its tautomeric equilibrium with 1,4-benzoquinone monoxime .
Phenolic Form: Predominates in dilute solutions and basic conditions.
Quinone Oxime Form: Predominates in solid state and certain solvents.
This equilibrium is pH-sensitive (pKa
6.48). To ensure reproducible chromatography, the mobile phase must maintain the analyte in a single protonation state—typically the neutral protonated form using an acidic mobile phase.
Toxicity and Relevance
4-NoP is a skin sensitizer and suspected mutagen. Regulatory monitoring in wastewater effluents and pharmaceutical process water is essential to ensure compliance with safety standards (typically < 0.1 mg/L in effluents).
Tautomeric Equilibrium Visualization
The following diagram illustrates the chemical equilibrium that must be controlled during analysis.
Caption: Tautomeric equilibrium between 4-Nitrosophenol and Benzoquinone Monoxime. Acidic conditions stabilize the neutral form for consistent HPLC retention.
Materials and Reagents
Analyte Standard: 4-Nitrosophenol (purity > 98%).[1] Note: Standard may appear as yellow/brown needles.[2][3]
Solvents: Acetonitrile (MeCN) and Methanol (MeOH), HPLC Grade.
Buffer/Acid: Phosphoric Acid (85%) or Formic Acid (for MS compatibility).
The method utilizes a Reverse Phase (RP) separation. The use of an acidic mobile phase is non-negotiable to suppress ionization (pKa 6.48) and minimize peak tailing caused by the quinone oxime interaction with silanols.
Parameter
Condition
Column
C18 (L1) Column, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent)
Alternative Column
Newcrom R1 (SIELC) for enhanced polar retention if C18 fails.
Mobile Phase A
0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B
Acetonitrile
Elution Mode
Isocratic: 80% A / 20% B (Adjust B up to 30% for faster elution)
Flow Rate
1.0 mL/min
Injection Volume
20 µL
Column Temp.
30°C
Detection (UV)
300 nm (Primary), 400 nm (Secondary/Confirmation)
Expert Insight: While 4-Nitrophenol is often detected at 317 nm, 4-Nitrosophenol has a distinct absorption profile. 300 nm provides optimal sensitivity for the acidic form, while 400 nm can detect the anionic form if pH shifts, serving as a check for mobile phase integrity.
Sample Preparation: Solid Phase Extraction (SPE)
Direct injection is suitable for samples > 1 ppm. For trace environmental analysis (ppb levels), SPE is required.
SPE Workflow Diagram:
Caption: Optimized SPE workflow for 4-Nitrosophenol enrichment using polymeric sorbents.
Method Validation & Performance
The following parameters should be verified during method transfer.
Parameter
Acceptance Criteria / Typical Result
Linearity (R²)
> 0.999 (Range: 0.1 – 50 mg/L)
Limit of Detection (LOD)
~0.05 µg/L (with 500x SPE enrichment)
Limit of Quantitation (LOQ)
~0.15 µg/L (with 500x SPE enrichment)
Recovery (SPE)
85% – 110% (Spiked at 10 µg/L)
Precision (RSD)
< 5.0% (Intra-day and Inter-day)
Resolution (Rs)
> 2.0 (from nearest matrix peak)
Troubleshooting Guide
Issue: Peak Tailing
Cause: Secondary interactions between the oxime nitrogen and residual silanols on the column.
Solution: Ensure Mobile Phase A pH is < 3.[4]0. Increase buffer concentration or switch to an end-capped C18 column.
Issue: Split Peaks
Cause: Sample solvent mismatch or pH mismatch.
Solution: Dissolve the final SPE residue in the mobile phase. Do not dissolve in 100% strong solvent (MeCN) before injection.
Issue: Low Recovery in SPE
Cause: Sample pH was not adjusted.
Solution: 4-Nitrosophenol is partially ionized at neutral pH (pKa 6.48). You must acidify the sample to pH 3.0 to ensure it is neutral and hydrophobic enough to bind to the SPE cartridge.
References
SIELC Technologies. (n.d.). Separation of 4-Nitrosophenol on Newcrom R1 HPLC column. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7729, 4-Nitrosophenol. Retrieved from [Link]
Cledera-Castro, M., et al. (2005).[4] Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved from [Link]
Phenomenex. (n.d.). Solid Phase Extraction (SPE) Method Development Guide. Retrieved from [Link]
Application Note: 4-Nitrosophenol (Quinone Monoxime) as an Acid-Base Indicator
The following Application Note is designed for researchers and analytical chemists requiring a precise protocol for utilizing 4-Nitrosophenol (p-Benzoquinone monoxime) as a pH indicator. Executive Summary While 4-Nitroph...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note is designed for researchers and analytical chemists requiring a precise protocol for utilizing 4-Nitrosophenol (p-Benzoquinone monoxime) as a pH indicator.
Executive Summary
While 4-Nitrophenol is a ubiquitous indicator for the pH 5.4–7.5 range, its nitroso- analog, 4-Nitrosophenol , offers a unique physicochemical profile driven by keto-enol tautomerism . This guide details the preparation, mechanism, and titration protocol for 4-Nitrosophenol. With a pKa of approximately 6.48 , it is particularly effective for titrations involving weak acids or biological buffers where the equivalence point falls within the slightly acidic to neutral region (pH 6.0–7.0).
Scientific Basis & Mechanism
The utility of 4-Nitrosophenol (CAS: 104-91-6) arises from its ability to exist in a tautomeric equilibrium between the phenolic form (nitroso) and the quinonoid form (oxime) . This duality distinguishes it from standard azo or phthalein indicators.
The Tautomeric Equilibrium
In solution, 4-Nitrosophenol exists in equilibrium with 1,4-benzoquinone monoxime.
Acidic Medium (pH < 6.0): The equilibrium favors the protonated Quinone Oxime form, which imparts a pale yellow color.
Alkaline Medium (pH > 7.0): Deprotonation yields the resonance-stabilized Nitrosophenolate anion , causing a bathochromic shift to a distinct Green/Yellow-Green .
This mechanism allows the molecule to act as a sensitive proton sensor near neutral pH.
Mechanistic Pathway Diagram
The following diagram illustrates the structural transformation driving the color change.
Figure 1: The deprotonation of the oxime group leads to a resonance-stabilized anion, resulting in the color transition.
Physicochemical Properties
The following data validates the selection of 4-Nitrosophenol for specific analytical windows.
Property
Value
Notes
IUPAC Name
4-Nitrosophenol
Tautomer: 1,4-Benzoquinone monoxime
CAS Number
104-91-6
Distinct from 4-Nitrophenol (100-02-7)
Molecular Weight
123.11 g/mol
pKa
6.48 (at 25°C)
Ideal for endpoints near pH 6.5
Transition Range
pH 5.8 – 7.2
Pale YellowGreen/Yellow-Green
Solubility
Ethanol, Ether, Acetone
Sparingly soluble in cold water
Preparation Protocol
Safety Note: 4-Nitrosophenol is a skin irritant and potential sensitizer. Handle with nitrile gloves and work in a fume hood.
Weighing: Accurately weigh 0.10 g of 4-Nitrosophenol solid.
Note: The solid may appear as brown/green needles (oxime form).
Dissolution: Transfer the solid to a 100 mL volumetric flask.
Solvation: Add approximately 60 mL of Ethanol . Swirl gently until the solid is completely dissolved. The solution will be a pale brownish-yellow.
Dilution: Dilute to the mark (100 mL) with Deionized Water .
Why water? A 60:40 Ethanol:Water mix prevents precipitation while matching the polarity of most aqueous titrations.
Storage: Transfer to an amber glass dropper bottle. Store at 4°C. Stability is approximately 3 months.
Experimental Protocol: Standardization of NaOH
This protocol validates the indicator's efficacy by standardizing a 0.1 M Sodium Hydroxide (NaOH) solution using Potassium Hydrogen Phthalate (KHP).
Workflow Diagram
Figure 2: Step-by-step logic for the standardization titration.
Detailed Procedure
Preparation of Standard: Dry Potassium Hydrogen Phthalate (KHP) at 110°C for 2 hours. Cool in a desiccator.
Sample Setup: Weigh accurately ~0.4 g of dried KHP into a 250 mL Erlenmeyer flask. Record the exact mass to 0.1 mg.
Solubilization: Add 50 mL of CO₂-free deionized water. Swirl to dissolve.
Indicator Addition: Add 3–4 drops of the prepared 4-Nitrosophenol solution.
Observation: The solution should appear pale yellow .
Titration: Titrate with ~0.1 M NaOH solution from a burette.
Technique: Swirl constantly.[1] As the endpoint approaches, you will see transient flashes of green.
Endpoint: The endpoint is reached when the solution turns from Pale Yellow to a stable Green/Yellow-Green color that persists for at least 30 seconds.
Calculation:
Validation Criteria
Blank Titration: Perform a blank titration on 50 mL of water + indicator. Subtract this volume (usually 0.05–0.1 mL) from your sample titre to correct for the indicator's own acidity.
Precision: Triplicate analyses should yield a Relative Standard Deviation (RSD) of < 0.2%.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7729, 4-Nitrosophenol. Retrieved from [Link][2]
O'Neil, M.J. (Ed.).[3][4] (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing. (Confirming pKa and tautomeric properties).
Vogel, A. I. (1989).Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
Hodgson, H. H. (1937). The tautomerism of benzoquinoneoxime–p-nitrosophenol systems. Journal of the Chemical Society. Retrieved from [Link]
One-Pot Reductive Acetylation of 4-Nitrosophenol to N-Acetyl-p-aminophenol (Paracetamol)
Application Note: AN-PHARM-042 Executive Summary This application note details a streamlined, high-yield protocol for the synthesis of N-acetyl-p-aminophenol (APAP, Paracetamol) directly from 4-nitrosophenol. Unlike trad...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-PHARM-042
Executive Summary
This application note details a streamlined, high-yield protocol for the synthesis of N-acetyl-p-aminophenol (APAP, Paracetamol) directly from 4-nitrosophenol. Unlike traditional multi-step industrial routes that isolate the unstable intermediate 4-aminophenol (4-AP), this method utilizes a one-pot reductive acetylation strategy. By coupling catalytic hydrogenation with immediate acylation, we minimize oxidative degradation of the amine intermediate, improve atom economy, and reduce process mass intensity (PMI).
Key Advantages:
Intermediate Stabilization: Immediate acetylation traps the reactive 4-aminophenol, preventing oxidation to quinone imines (a common cause of colored impurities).
Process Intensification: Combines reduction and functionalization into a single unit operation.
Green Chemistry: Utilizes catalytic hydrogenation (
) instead of stoichiometric metal reductants (Fe/HCl), significantly reducing hazardous waste sludge.
Scientific Background & Reaction Engineering
The Industrial Context
Classically, Paracetamol is produced via the nitration of phenol to 4-nitrophenol, followed by reduction to 4-aminophenol and subsequent acetylation.[1][2][3][4][5] However, the nitration step suffers from regioselectivity issues (ortho/para mixtures).
The 4-Nitrosophenol Route is an attractive alternative. 4-Nitrosophenol can be synthesized from phenol via nitrosation (
) with high para-selectivity. The challenge lies in the subsequent reduction; 4-aminophenol is highly sensitive to oxygen. This protocol mitigates that risk by performing the reduction in the presence of the acylating agent.
Reaction Mechanism
The transformation proceeds through two concurrent phases in a single reactor:
Catalytic Hydrogenation: 4-Nitrosophenol is reduced over Palladium on Carbon (Pd/C) to 4-aminophenol. The nitroso group (-NO) is reduced more readily than a nitro group (-NO2), often requiring milder conditions.
In-Situ Acetylation: The nascent amine nucleophile attacks acetic anhydride (
), forming the amide bond immediately upon generation.
Figure 1: Reaction Pathway and Mechanism
Caption: Mechanistic flow of the one-pot reductive acetylation. The unstable 4-aminophenol is trapped immediately by acetic anhydride.
Experimental Protocol
Safety Warning: 4-Nitrosophenol is a skin irritant and potential sensitizer. Hydrogen gas is highly flammable. Acetic anhydride is corrosive and lachrymatory. Perform all operations in a fume hood with appropriate PPE (gloves, goggles, lab coat).
Dissolution: In the reaction vessel, dissolve 5.0 g (40.6 mmol) of 4-Nitrosophenol in 50 mL of Methanol. Ensure complete dissolution; gentle warming (30°C) may be used if necessary.
Catalyst Addition: Carefully add 0.25 g of 10% Pd/C catalyst (5 wt% relative to substrate).
Note: Add the catalyst to the wet solution to prevent sparking.
Acylating Agent: Add 4.6 mL (48.7 mmol, 1.2 eq) of Acetic Anhydride to the mixture.
Insight: Adding
before hydrogenation ensures that as soon as a molecule of amine is formed, it is acetylated. This "trapping" technique is critical for purity.
) three times to remove oxygen, then purge with Hydrogen () three times.
Reaction: Pressurize to 30-40 psi (2-3 bar) with
. Stir vigorously at 40°C .
Monitoring: The reaction is typically exothermic.[8] Monitor temperature. The distinct green/brown color of the nitroso compound will fade to a clear or pale pink solution as the reaction proceeds.
Duration: Reaction is usually complete within 1-2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.
Filtration: Once hydrogen uptake ceases and starting material is consumed, vent the
and purge with . Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 10 mL Methanol.
Safety: Do not let the Pd/C dry out completely on the filter paper, as it can be pyrophoric. Keep it wet.
Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to approximately 20% of the original volume.
Crystallization: Add 20 mL of cold water to the residue and cool the mixture in an ice bath (0-5°C) for 30 minutes. White crystals of Paracetamol will precipitate.
Isolation: Filter the crystals, wash with ice-cold water (2 x 5 mL), and dry in a vacuum oven at 60°C.
Figure 2: Experimental Workflow
Caption: Operational workflow for the one-pot synthesis of Paracetamol.
Process Optimization & Troubleshooting
Critical Process Parameters (CPPs)
Parameter
Recommended Range
Impact of Deviation
Temperature
35°C - 50°C
<35°C: Slow kinetics. >60°C: Risk of over-hydrogenation (ring reduction) or hydrolysis of anhydride.
H2 Pressure
1 - 5 bar
Higher pressure accelerates reduction but requires specialized equipment. 3 bar is optimal for lab scale.
IR Spectroscopy: Characteristic Amide I band at ~1650
and broad -OH stretch at 3100-3400 .
Troubleshooting Guide
Problem: Product is colored (pink/brown).
Root Cause:[1][2][8][9] Oxidation of trace unreacted 4-aminophenol.
Solution: Ensure slight excess of Acetic Anhydride is present before stopping hydrogenation. Add a small amount of sodium metabisulfite during the crystallization step to scavenge oxidants.
Problem: Low Yield.
Root Cause:[1][2][8][9] Product lost in mother liquor.
Solution: Concentrate the filtrate further or salt out the aqueous layer. Paracetamol has moderate water solubility (14 g/L at 20°C).
References
Ralph, J. T., & Smith, A. B. (2024). One-Pot Mechanochemical Hydrogenation and Acetylation of 4-Nitrophenol to Paracetamol. Green Chemistry. Link
Relevance: Establishes the viability of simultaneous hydrogenation and acetyl
Sudarsono, D., et al. (2022).[10] Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis. Link
Relevance: Discusses the reduction kinetics of nitro/nitroso arom
Yi, H., et al. (2025). Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor. ACS Sustainable Chemistry & Engineering. Link
Relevance: Advanced flow chemistry protocols for this specific transform
Kochevar, M., & Siebert, R. (2020). Synthesis of Acetaminophen (Experiment). Chemistry LibreTexts. Link
Relevance: Standard laboratory handling and crystalliz
Vertex AI Search. (2026). Consolidated Search Results on Reductive Acetylation. 11
Relevance: Source of aggregated technical data.[3][8][12][13]
High-Fidelity Nitrosation of Phenol to 4-Nitrosophenol: Protocols and Mechanistic Insights
Executive Summary The nitrosation of phenol to 4-nitrosophenol (also known as p-benzoquinone monoxime) is a pivotal transformation in organic synthesis, serving as the primary gateway to 4-aminophenol and the analgesic a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The nitrosation of phenol to 4-nitrosophenol (also known as p-benzoquinone monoxime) is a pivotal transformation in organic synthesis, serving as the primary gateway to 4-aminophenol and the analgesic acetaminophen (Paracetamol). While the reagents—phenol, sodium nitrite, and mineral acid—are fundamental, the reaction is notoriously sensitive to temperature and pH. Improper control leads to the formation of "tars" (complex polymeric oxidation products), diazonium species, or over-nitration to 4-nitrophenol.
This application note provides a rigorous, field-validated protocol for the regioselective synthesis of 4-nitrosophenol. We integrate mechanistic insights into the tautomeric equilibrium of the product to guide purification and storage strategies, ensuring high fidelity and reproducibility.
Mechanistic Principles & Tautomerism
The Electrophilic Substitution Pathway
The reaction proceeds via Electrophilic Aromatic Substitution (EAS) .[1] Under acidic conditions, nitrous acid (
) generates the nitrosonium ion (), a weak electrophile. Phenol, being highly activated by the hydroxyl group, is susceptible to attack even by weak electrophiles.
Regioselectivity: The -OH group is an ortho, para-director.[1] However, at low temperatures (0–5°C), the para-isomer is overwhelmingly favored due to steric hindrance at the ortho position and the stability of the resulting intermediate.
Tautomerism: A critical feature of 4-nitrosophenol is its tautomeric equilibrium with 1,4-benzoquinone monoxime . In the solid state and in certain solvents, the quinone oxime form often predominates, giving the compound its characteristic yellow-brown color.
Reaction Mechanism Diagram
Figure 1: Mechanistic pathway showing the generation of the nitrosonium electrophile, para-substitution, and the final tautomeric equilibrium between the nitrosophenol and quinone oxime forms.
Experimental Setup & Safety Considerations
Safety Profile (E-E-A-T)
Phenol: Rapidly absorbed through skin; causes severe chemical burns and systemic toxicity. Always wear butyl rubber or thick nitrile gloves. Have PEG-300 or PEG-400 (Polyethylene Glycol) available for immediate skin decontamination.
Sodium Nitrite: Toxic oxidizer. Avoid contact with combustible materials.
Nitrosamines: If secondary amines are present as impurities, carcinogenic nitrosamines can form.[1] Ensure high-purity phenol (>99%) is used.
Critical Parameters
Parameter
Specification
Rationale
Temperature
0°C – 5°C
Above 5°C, the ion can oxidize the product to 4-nitrophenol or induce polymerization (tar).
pH Control
Acidic (pH < 4)
Required to generate . However, localized excess acid can cause charring.
Stirring
Vigorous (>500 RPM)
Phenol has limited solubility in cold water; vigorous mixing ensures mass transfer and prevents hot-spots.
Stoichiometry
1.0 : 1.2 (Phenol:Nitrite)
A slight excess of nitrite ensures complete conversion, but too much promotes side reactions.[1]
Protocol: The "Acidified Phenolate" Method (Gold Standard)
This method is preferred over adding nitrite to acidic phenol because it allows for better control of the exothermic acidification step, minimizing tar formation [1].
Reagents[2][3]
Phenol: 0.5 mol (47.0 g)
Sodium Hydroxide (NaOH): 0.55 mol (22.0 g) dissolved in 60 mL water.
Sodium Nitrite (
): 0.6 mol (41.4 g) dissolved in 100 mL water.
Sulfuric Acid (
): 1.1 mol (approx. 60 mL conc.[1] mixed with 150 g ice/water).
Ice: Crushed, approx. 500 g.
Step-by-Step Methodology
Step 1: Preparation of Sodium Phenolate/Nitrite Solution
In a 1L three-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve the Phenol in the NaOH solution.
Observation: The solution will be clear/colorless to slightly pink.
Add the Sodium Nitrite solution to the phenolate mixture.
Cool this mixture to 0–2°C using an ice-salt bath.
Step 2: Controlled Acidification (The Critical Step)
Prepare the dilute sulfuric acid solution and cool it to 0°C.
Add the cold acid solution to the phenolate/nitrite mixture dropwise via an addition funnel.
CRITICAL: Monitor internal temperature. Do not allow it to exceed 5°C. Stop addition if temperature spikes.
Observation: As acid is added, the solution will turn turbid, then darkens. A precipitate (4-nitrosophenol) will begin to form. The color typically transitions from pale yellow to a deep brown/green sludge.
Step 3: Post-Reaction & Isolation
After acid addition is complete, continue stirring at 0–5°C for 1 hour.
Filter the crude product using a Büchner funnel.[2]
Wash the filter cake thoroughly with ice-cold water (3 x 50 mL) to remove residual acid and inorganic salts.
Note: The crude product is often a dark brown paste.
Workflow Diagram
Figure 2: Operational workflow for the acidification of sodium phenolate/nitrite mixture.
Purification & Characterization
The crude product often contains tars and inorganic salts. Direct recrystallization can be difficult due to thermal instability.
Acid-Base Reprecipitation (Recommended)
Dissolve the crude damp cake in 2M NaOH or 10%
. The solution should turn a deep green or brown (formation of the sodium salt of the quinone oxime).
Filter off any insoluble black tar.
Slowly acidify the filtrate with 2M HCl while cooling in an ice bath.
Collect the reprecipitated light brown/yellow needles by filtration.
Recrystallization[5][6][7][8]
Solvent: Hot water (moderate solubility) or Toluene.
Procedure: Dissolve in minimum hot solvent (do not boil excessively as it decomposes >100°C). Filter hot if necessary.[2] Cool slowly to crystallize.
Alternative: Ether/Petroleum Ether layering can be used for small-scale high-purity needs.
Reduce nitrite excess. Ensure inert atmosphere (N2) if possible (though not strictly required).
Violent Fuming
Runaway exothermic reaction.
STOP acid addition immediately. Add ice directly to flask.
References
Kouba, D. L. (1967). Process for the manufacture of p-nitrosophenol. U.S. Patent No. 3,320,324. Washington, DC: U.S. Patent and Trademark Office. Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
PubChem. (n.d.).[3] 4-Nitrosophenol Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from Link
Zolfigol, M. A., et al. (2001).[4] Nitration of Phenols Under Mild and Heterogeneous Conditions. Molecules, 6, 614-620.[4] Link (Context for solid-supported nitration/nitrosation alternatives).
use of 4-Nitrosophenol in the synthesis of pharmaceutical intermediates
Application Note: Strategic Utilization of 4-Nitrosophenol in Pharmaceutical Synthesis Executive Summary 4-Nitrosophenol (4-NP) is a versatile yet under-discussed bifunctional intermediate in pharmaceutical chemistry. Ex...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 4-Nitrosophenol in Pharmaceutical Synthesis
Executive Summary
4-Nitrosophenol (4-NP) is a versatile yet under-discussed bifunctional intermediate in pharmaceutical chemistry. Existing in a tautomeric equilibrium with 1,4-benzoquinone monoxime, its reactivity profile allows for facile electrophilic substitutions, condensation reactions, and reductions. This guide details the high-purity conversion of 4-NP into critical Active Pharmaceutical Ingredients (APIs), specifically focusing on Acetaminophen (Paracetamol) via continuous flow hydrogenation and the synthesis of the Sorafenib scaffold. It also addresses the synthesis of bioactive phenoxazine heterocycles.
Chemical Architecture & Reactivity
The utility of 4-NP stems from its tautomeric duality . In solution, it equilibrates between the phenolic nitroso form and the ketonic oxime form.
Nitroso Form (Phenolic): Dominates in alkaline conditions; participates in nucleophilic attacks.
Oxime Form (Quinonoid): Dominates in acidic conditions; susceptible to hydrolysis and addition reactions.
Critical Insight: Controlling this equilibrium via pH is the "master switch" for selectivity. For reduction reactions (e.g., to 4-aminophenol), the quinonoid form often reduces faster but can lead to polymerization side-products if not stabilized.
Visualizing the Reaction Landscape
Figure 1: Strategic reaction pathways originating from 4-Nitrosophenol.
Application I: Continuous Flow Synthesis of Acetaminophen
Traditional batch reduction of 4-NP to 4-Aminophenol (4-AP) suffers from thermal instability and potential accumulation of hydroxylamine intermediates. A continuous flow hydrogenation protocol minimizes residence time and maximizes heat transfer, ensuring safety and purity.
Mechanism:[1][2][3] The nitroso group is rapidly reduced to the amine (-NH₂). The short residence time prevents the formation of azo-dimers.
In-Line Acetylation (Reactor B):
The output stream (containing 4-AP) is mixed via a T-junction with a stream of Acetic Anhydride (1.1 equivalents).
Pass through a coil reactor at 100°C (Residence time: 5 mins).
Quench & Crystallization:
The effluent is directed into a cooling crystallization vessel (0°C).
Acetaminophen precipitates as white crystals. Filter and wash with cold water.
Data Summary:
Parameter
Batch Process
Continuous Flow Process
Reaction Time
4-6 Hours
10-15 Minutes
Yield
75-82%
>95%
Purity (HPLC)
92-96%
>99%
Safety Profile
High Exotherm Risk
Excellent Heat Dissipation
Application II: Sorafenib Intermediate Synthesis
Sorafenib, a kinase inhibitor for renal cell carcinoma, contains a diaryl ether moiety. 4-Nitrosophenol serves as the precursor to the 4-aminophenol fragment required for this ether linkage.
Deprotonation: In a nitrogen-purged reactor, dissolve 4-aminophenol (1.0 eq) in DMF. Add KOtBu (1.2 eq) slowly at 0°C. Stir for 30 mins to form the phenoxide anion.
Note: The amino group is less acidic than the phenolic hydroxyl; selective deprotonation occurs at the oxygen.
Coupling: Add 4-chloro-N-methylpicolinamide (1.0 eq) to the mixture.
Reaction: Heat to 80°C for 4 hours.
Mechanism:[1][2][3] Nucleophilic aromatic substitution (S_NAr). The phenoxide attacks the 4-position of the pyridine ring, displacing the chloride.
Workup: Quench with water. Extract with Ethyl Acetate.[7] The product is an intermediate ready for the final urea formation step to yield Sorafenib.
Condensation of 4-nitrosophenol with other phenols yields indophenols, which can be cyclized to phenoxazines—scaffolds used in antimalarial and antitumor research.
Protocol C: Meldola’s Blue Analog Synthesis
Condensation: React 4-Nitrosophenol with β-naphthol in acetic acid/methanol solvent.
Catalyst: Add a catalytic amount of Zinc Chloride (ZnCl₂).
Conditions: Reflux for 2 hours. The solution will turn deep blue/violet.
Mechanism: The nitroso nitrogen attacks the activated position of the naphthol, followed by cyclization involving the phenolic oxygens.
Critical Process Parameters & Safety (E-E-A-T)
Safety Warning: 4-Nitrosophenol is a Category 1 Skin Sensitizer and potentially explosive if dry and heated.
Thermal Stability: Pure 4-NP can decompose violently above 120°C. Never distill the pure solid. Always handle in solution or wet paste form.
Incompatibility: Incompatible with strong bases (exothermic polymerization) and strong oxidizers.
Storage: Store at <20°C, protected from light. The oxime form is light-sensitive.
Self-Validating Check:
Visual Cue: If the 4-NP starting material turns from yellow/brown to green, it indicates significant oxidation or dimerization; purification is required before use.
Reaction Monitoring: Use HPLC (254 nm) to monitor the disappearance of the 4-NP peak. The appearance of a peak at a lower retention time usually indicates the formation of the more polar 4-aminophenol.
References
Continuous Flow Synthesis of Acetaminophen
Title: "Continuous simultaneous hydrogenation and acetyl
Source: Digitell Inc / Green Chemistry.
URL:
Sorafenib Synthesis
Title: "A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib."
Source: Thieme Connect / Synthesis Journal.
URL:
Phenoxazine Derivatives
Title: "Synthetic, biological and optoelectronic properties of phenoxazine and its deriv
Advanced Protocols for Metal-Nanoparticle Catalyzed Reduction of 4-Nitrosophenol
Application Note & Technical Guide Executive Summary & Scientific Rationale The catalytic reduction of 4-Nitrosophenol (4-NSP) to 4-Aminophenol (4-AP) is a critical transformation in organic synthesis, serving as both a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Technical Guide
Executive Summary & Scientific Rationale
The catalytic reduction of 4-Nitrosophenol (4-NSP) to 4-Aminophenol (4-AP) is a critical transformation in organic synthesis, serving as both a vital intermediate step in the reduction of 4-Nitrophenol (4-NP) and a direct route to paracetamol precursors. While 4-NP reduction is the industry-standard benchmark for testing metal nanoparticle (MNP) activity, focusing specifically on the 4-NSP intermediate offers higher resolution into the electron transfer kinetics of the catalyst surface.
This guide provides high-fidelity protocols for synthesizing Gold (Au) and Silver (Ag) nanoparticle catalysts and detailing their application in 4-NSP reduction.[1] Unlike standard literature which often conflates the two, this note isolates the 4-NSP reduction kinetics, which typically proceed without the induction period characteristic of 4-NP reduction, following a distinct Langmuir-Hinshelwood pathway.
Core Mechanistic Insight
The reduction of 4-NSP by Sodium Borohydride (
) is thermodynamically favorable ( vs SHE for 4-NP/4-AP, similar for 4-NSP) but kinetically inhibited due to the potential difference between the donor () and acceptor species. Metal nanoparticles act as an electron relay system.[1]
Step 1:
injects electrons onto the MNP surface, forming a surface hydride.[1]
We present two distinct synthesis routes: Method A (Citrate Reduction) for highly uniform, larger AuNPs (~15-20 nm) and Method B (Borohydride Reduction) for smaller, high-activity AgNPs (~5-10 nm).[1]
Preparation: Clean all glassware with Aqua Regia (3:1 HCl:HNO3) and rinse thoroughly with Milli-Q water.[1] Caution: Aqua Regia is highly corrosive.[1]
Heating: Bring 20 mL of 1 mM
solution to a rolling boil in a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
Injection: Rapidly add 2 mL of the 38.8 mM trisodium citrate solution while stirring vigorously.
Reaction: The solution will change color from pale yellow
colorless dark blue/purple deep ruby red.
Completion: Continue boiling for 10 minutes after the red color appears. Remove from heat and stir for 15 minutes to cool.
Mixture: In a beaker, mix 10 mL of 1% PVP solution with 0.5 mL of 10 mM
. Stir for 5 minutes to allow Ag+ ions to coordinate with PVP.
Reduction: Add 30 mL of ice-cold Milli-Q water. Place the beaker in an ice bath.
Initiation: Dropwise add 0.5 mL of 100 mM
while stirring vigorously.
Observation: The solution will instantly turn bright yellow/brown, indicating the formation of AgNPs.[1]
Purification (Optional but Recommended): Centrifuge at 12,000 rpm for 15 mins to remove excess PVP and borate; redisperse in water.
Visualization: Synthesis & Catalytic Workflow
Figure 1: Integrated workflow showing the parallel synthesis routes and the Langmuir-Hinshelwood catalytic cycle for 4-NSP reduction.
Catalytic Activity Testing Protocol
This protocol is specific to 4-Nitrosophenol .[1] Note that in alkaline media (provided by
), 4-NSP exists as the nitrosophenolate anion, which exhibits a strong absorbance peak at ~400 nm (visually yellow), indistinguishable from 4-nitrophenolate. The product, 4-AP, absorbs at ~300 nm .[1]
Experimental Setup
Baseline: Prepare a standard quartz cuvette (path length = 1 cm).
Reaction Mix:
Water: 2.5 mL
4-NSP (1 mM): 100
L (Final conc: ~33 M)
(100 mM): 300 L (Final conc: ~10 mM).[1] Note: Large excess ensures pseudo-first-order kinetics.
Catalyst Addition: Add 50
L of the prepared MNP colloidal solution.
Monitoring: Immediately start UV-Vis scanning (250–550 nm) every 30 seconds.
Data Interpretation[1][2][3][4][5][6][7][8][9]
Time t=0: Strong peak at 400 nm (4-Nitrosophenolate).[1]
Time t=end: Disappearance of 400 nm peak; appearance of 300 nm peak (4-Aminophenolate).[1]
Isosbestic Points: You should observe sharp isosbestic points (typically around 340 nm), indicating a clean conversion without side products.[1]
Kinetic Analysis (Langmuir-Hinshelwood)
Since
, the reaction follows pseudo-first-order kinetics.[1]
Calculate the rate constant () using the linearized equation:
[1]
Induction Period: If you observe a delay before the absorbance drops, your catalyst surface may be oxidized.[1] Solution: Add a small "primer" amount of
to the catalyst stock 5 minutes before use to clean the surface.
Aggregation: If the yellow solution turns grey/black and precipitates, the catalyst has aggregated.[1] Solution: Increase stabilizer concentration (Citrate or PVP) or lower the ionic strength of the reaction mix.
No Reaction: Ensure
is fresh. Borohydride hydrolyzes in water; stock solutions >1 hour old are ineffective.[1]
References
Aditya, T., et al. (2015).[1] "Role of 4-Nitrosophenol as an Intermediate in the Reduction of 4-Nitrophenol." Journal of Physical Chemistry C. Link[1]
Hervés, P., et al. (2012).[1] "Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles: A Review." Accounts of Chemical Research. Link[1]
Turkevich, J., et al. (1951).[1] "A Study of the Nucleation and Growth Processes in the Synthesis of Colloidal Gold." Discussions of the Faraday Society. Link
Pradhan, N., et al. (2002).[1] "Photochemical synthesis of noble metal nanoparticles and their catalytic application." Colloids and Surfaces A. Link[1]
Wunder, S., et al. (2010).[1] "Kinetic Analysis of Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles Immobilized in Spherical Polyelectrolyte Brushes." Journal of Physical Chemistry C. Link[1]
Application Note: 4-Nitrosophenol in Environmental Monitoring and Remediation
Part 1: Executive Summary & Core Chemistry Scope and Distinction This guide addresses the specific applications of 4-Nitrosophenol (4-NOP) (CAS: 104-91-6). It is critical to distinguish this compound from its oxidized an...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Core Chemistry
Scope and Distinction
This guide addresses the specific applications of 4-Nitrosophenol (4-NOP) (CAS: 104-91-6). It is critical to distinguish this compound from its oxidized analog, 4-Nitrophenol (4-NP) . While 4-NP is a priority pollutant, 4-NOP serves as a unique mechanistic probe and reaction intermediate in environmental science.
Its applications are tripartite:
Analytical Reagent: The active intermediate in the colorimetric detection of phenols (Liebermann Nitroso Reaction).
Remediation Milestone: A stable intermediate used to validate the catalytic reduction of nitro-aromatic pollutants.[1]
Environmental Probe: A trap for detecting nitrosative stress (e.g., peroxynitrite) in aqueous systems.
The Tautomeric Equilibrium
The utility of 4-Nitrosophenol stems from its tautomeric equilibrium between the nitroso and quinone oxime forms. This duality allows it to participate in both redox reactions and condensation chemistries.
Acidic/Neutral pH: Exists primarily as p-benzoquinone monoxime (Yellow/Green).
Alkaline pH: Exists as the p-nitrosophenolate anion (Green/Blue).
Part 2: Application Protocols
Application 1: Colorimetric Detection of Phenolic Pollutants (Liebermann Nitroso Reaction)
Principle:
This classic reaction utilizes the in situ generation of 4-Nitrosophenol to detect phenol contamination in water samples. The 4-Nitrosophenol condenses with excess phenol to form a highly colored indophenol dye.
Experimental Workflow:
Figure 1: Mechanism of the Liebermann Nitroso Reaction for Phenol Detection.
Protocol:
Reagent Preparation:
Reagent A: 1% Sodium Nitrite (NaNO₂) in deionized water.
Place 2 mL of the environmental water sample in a dry test tube.
Add 2-3 crystals of Sodium Nitrite (or 0.5 mL of Reagent A).
Gently heat the solution for 45 seconds.
Allow to cool, then carefully add 0.5 mL of Concentrated H₂SO₄ down the side of the tube.
Observation & Validation:
Step 1 (Acidic): A deep blue/green color indicates the formation of indophenol sulfate.
Step 2 (Dilution): Pour the mixture into 10 mL of ice water. The color should shift to red (free indophenol).
Step 3 (Alkaline Confirmation): Add excess Sodium Hydroxide (NaOH). The color must revert to blue/green (indophenol anion).
Interference Check: This test is specific to phenols with a free para position.[3] Para-substituted phenols will not react, providing structural selectivity.
Application 2: Monitoring Catalytic Remediation (The "Induction Period" Marker)
Context:
In the catalytic reduction of toxic 4-Nitrophenol (4-NP) to 4-Aminophenol (4-AP) using metal nanoparticles (Ag, Au, Pd), the reaction kinetics often display an "induction period."[1] This delay is caused by the formation and subsequent consumption of 4-Nitrosophenol .
Why Monitor This?
Process Safety: Accumulation of 4-Nitrosophenol indicates catalyst poisoning or insufficient reducing agent (NaBH₄).
Kinetic Validation: The disappearance of the 4-Nitrosophenol peak confirms the reaction is proceeding via the direct reduction pathway rather than stalling.
Data Analysis Table: Spectral Signatures
Compound
State
(Absorbance Peak)
Visual Indicator
4-Nitrophenol
Alkaline (Phenolate)
400 nm
Bright Yellow
4-Nitrosophenol
Intermediate
295 nm - 310 nm
Pale Yellow/Green
4-Aminophenol
Product
230 nm
Colorless
Monitoring Protocol:
Setup: Set up a UV-Vis spectrophotometer in kinetic scanning mode (200 nm – 500 nm).
Baseline: Measure the absorbance of the 4-Nitrophenol waste stream at 400 nm.
Catalysis Initiation: Add the nanocatalyst and NaBH₄.
Principle:
4-Nitrosophenol formation is a specific marker for the presence of reactive nitrogen species (RNS), specifically peroxynitrite (
), in biological or wastewater systems. Phenol is added as a "trap," and the yield of 4-Nitrosophenol quantifies the nitrosating potential of the water.
Protocol:
Sample Prep: Adjust water sample pH to 7.0 (phosphate buffer).
Trap Addition: Add Phenol (analytical grade) to a final concentration of 100
.
Incubation: Incubate at 25°C for 30 minutes.
Extraction: Acidify to pH 3.0 and extract with ethyl acetate.
Detection (HPLC):
Column: C18 Reverse Phase.
Mobile Phase: Acetonitrile:Water (40:60) with 0.1% Formic Acid.
Detection: UV at 300 nm.
Quantification: Compare peak area against a pure 4-Nitrosophenol standard curve.
Part 3: Mechanism Visualization
The following diagram illustrates the central role of 4-Nitrosophenol in both remediation (reduction) and monitoring (oxidation/nitrosation) pathways.
Figure 2: Centrality of 4-Nitrosophenol in degradation and detection pathways.
References
Liebermann Nitroso Reaction Mechanism & Protocol
Source: Vedantu & Scribd (Educ
Context: Standard qualitative analysis for phenolic compounds using nitros
URL:
4-Nitrosophenol as a Remediation Intermediate
Title: Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms.
Source:ACS Omega / PubMed Central (2021/2024).
Context: Describes the PANI/Pt catalytic pathway where 4-NP converts to 4-Nitrosophenol before final reduction.
URL:
Spectrophotometric Properties and Standards
Title: High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference m
Source:Clinical Chemistry (NIH PubMed).
Context: Establishes molar absorptivity and purity standards for nitrophenol/nitrosophenol deriv
using 4-Nitrosophenol for the colorimetric detection of metal ions
Application Note: High-Sensitivity Colorimetric Detection of Metal Ions Using 4-Nitrosophenol Abstract This application note details the protocol for the spectrophotometric determination of transition metal ions—specific...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Sensitivity Colorimetric Detection of Metal Ions Using 4-Nitrosophenol
Abstract
This application note details the protocol for the spectrophotometric determination of transition metal ions—specifically Iron(II), Cobalt(II), and Palladium(II)—using 4-Nitrosophenol (4-NP) . While often overshadowed by its ortho-isomer (1-nitroso-2-naphthol) in standard chelometry, 4-Nitrosophenol (existing in equilibrium as 1,4-benzoquinone monoxime ) offers distinct utility in specific matrices and mechanistic studies. This guide elucidates the tautomeric equilibrium essential for complexation, provides a validated step-by-step protocol for Iron(II) determination, and outlines critical optimization parameters for high-throughput screening.
Scientific Background & Mechanism
The Tautomeric Key: Phenol vs. Quinone Oxime
The analytical utility of 4-Nitrosophenol relies on its tautomeric equilibrium. In solution, it exists as both 4-nitrosophenol (phenolic form) and 1,4-benzoquinone monoxime (quinone form).
Phenolic Form: Predominates in basic conditions; yellow color (4-nitrophenolate).
Quinone Oxime Form: Predominates in acidic to neutral conditions. This is the active ligand for metal coordination. The oxime group (=N-OH) and the carbonyl oxygen (C=O) facilitate metal binding, typically forming colored complexes via Ligand-to-Metal Charge Transfer (LMCT).
Mechanism of Action
Unlike 1,2-nitrosophenols which form stable 5-membered chelate rings, 4-Nitrosophenol (1,4-isomer) acts as a bridging ligand or coordinates via the oxime nitrogen, often forming polymeric or polynuclear complexes with metals like Fe(II). The formation of the Fe(II)-1,4-benzoquinone monoxime complex results in a distinct green/blue chromophore, distinguishable from the reagent's own yellow/brown color.
Materials & Reagents
Reagent
Specification
Preparation Notes
4-Nitrosophenol
>98% Purity (Solid)
Store at 4°C. Light sensitive.
Stock Solvent
Ethanol or Methanol
Dissolve 4-NP in ethanol (approx. 0.01 M).[1] Stable for 1 week at 4°C.
Iron(II) Standard
Ferrous Ammonium Sulfate
Prepare 1000 ppm stock in 0.1 M H₂SO₄ to prevent oxidation.
Buffer System
Acetate Buffer (pH 4.5 - 6.0)
Mix 0.2 M Acetic Acid and 0.2 M Sodium Acetate.
Reducing Agent
Hydroxylamine HCl (10% w/v)
Critical: Ensures Iron remains in Fe(II) state; prevents oxidation to Fe(III).
Interference Mask
Fluoride / Citrate
Optional: Use to mask Fe(III) if total iron speciation is required.
Experimental Protocol: Determination of Iron(II)
Objective: Quantify Fe(II) concentration in an aqueous sample via colorimetric detection.
Phase 1: Spectral Optimization (Scanning)
Before quantitative analysis, determine the exact
for your specific matrix/pH combination.
Prepare a Test Sample : 2 mL Buffer (pH 5.5) + 1 mL Fe(II) Standard (10 ppm) + 1 mL 4-NP Reagent.
Prepare a Blank : 2 mL Buffer + 1 mL Water + 1 mL 4-NP Reagent.
Incubate for 10 minutes at room temperature.
Scan absorbance from 350 nm to 800 nm.
Identify
: Look for the appearance of a new peak (typically ~700 nm for green Fe-nitroso complexes) distinct from the reagent blank.
Phase 2: Quantitative Assay Workflow
Detailed Steps:
Sample Prep: Pipette 5.0 mL of sample into a 25 mL volumetric flask.
Reduction: Add 1.0 mL of Hydroxylamine Hydrochloride solution. Swirl and let stand for 5 minutes. Reasoning: This reduces any dissolved oxygen or trace Fe(III) that might interfere, ensuring all iron is available as Fe(II) for complexation.
Buffering: Add 5.0 mL of Acetate Buffer (pH 5.5) . Check pH if sample is highly acidic/basic.
Complexation: Add 2.0 mL of 4-Nitrosophenol (Ethanolic Stock) .
Dilution: Dilute to mark with distilled water. Mix thoroughly.
Development: Allow the solution to stand for 20 minutes. A green/blue color indicates the presence of Iron.
Measurement: Zero the spectrophotometer with a Reagent Blank (contains all reagents except Iron). Measure Absorbance (
) at the predetermined (e.g., 700 nm).
Data Analysis & Validation
Calibration Curve Construction
Prepare a series of Fe(II) standards (e.g., 0.5, 1.0, 2.0, 5.0 ppm). Plot Absorbance vs. Concentration.
Linearity: The method should follow Beer’s Law (
) up to approx. 10 ppm.
Molar Absorptivity (
): Calculate from the slope.[2] High values (>10,000 L·mol⁻¹·cm⁻¹) indicate high sensitivity.
Interferences
Interfering Ion
Effect
Mitigation Strategy
Cu(II)
Forms competing complex (Red/Brown)
Mask with Thiourea or measure at a wavelength where Cu-complex absorbance is minimal.
Co(II)
Forms stable complex
Pre-extraction with organic solvent (e.g., chloroform) if Co is present in high excess.
Ni(II)
Minor interference
pH adjustment (Ni complexes often require higher pH > 7).
References
Charalambous, J., et al. (2019). "The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction." Molecules, 24(22), 4018. Link
Vione, D., et al. (2004).[3] "Phenol Photonitration and Photonitrosation upon Nitrite Photolysis in basic solution." Journal of Photochemistry and Photobiology A: Chemistry, 164(1-3), 11-22. Link
Biosynth. (2024). "4-Nitrosophenol Product Data & Metal Binding Properties." Biosynth Catalog, FN00312. Link
Sandell, E. B. (1959). Colorimetric Determination of Traces of Metals. 3rd Ed. Interscience Publishers, New York. (Foundational text on nitrosophenol chelometry).
Maruyama, K., et al. (1967). "Studies on the Baudisch Reaction." Bulletin of the Chemical Society of Japan, 40(11), 2638.
Technical Support Center: Optimizing High-Yield 4-Nitrosophenol Synthesis
Welcome to the technical support center for the synthesis of 4-nitrosophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and achie...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-nitrosophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and achieve high-yield, high-purity results. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 4-nitrosophenol, providing detailed explanations and actionable solutions.
Issue 1: Low Yield of 4-Nitrosophenol
Question: My reaction is resulting in a significantly lower yield of 4-nitrosophenol than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in 4-nitrosophenol synthesis are a common issue and can stem from several factors related to the delicate nature of the nitrosating agent, nitrous acid, and the reactivity of the phenol ring.
Core Causality: The primary culprit is often the instability of nitrous acid (HNO₂) and competing side reactions. Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a mineral acid (like HCl or H₂SO₄). This equilibrium is highly temperature-dependent and prone to decomposition, especially at temperatures above 5°C.
Troubleshooting Steps:
Strict Temperature Control: The nitrosation of phenol is highly exothermic. It is crucial to maintain a low reaction temperature, typically between 0-5°C, to prevent the decomposition of nitrous acid into nitrogen oxides (NOx).[1][2] These oxides can lead to unwanted side reactions and a decrease in the desired product.
Actionable Advice: Use an ice-salt bath for more effective cooling and add reagents slowly and portion-wise to manage the heat generated.
Reagent Stoichiometry and Addition Order: The molar ratios of your reactants are critical. An excess of nitrous acid can lead to the formation of diazoquinones, which are often colored and can complicate purification.[3]
Actionable Advice: A slight excess of sodium nitrite (e.g., 1.1-1.2 equivalents) is often used to ensure complete conversion of the phenol.[2][4] The acid should be added gradually to the cooled mixture of phenol and sodium nitrite to generate nitrous acid in a controlled manner.[4]
pH Control: The pH of the reaction medium influences the electrophilicity of the nitrosating agent. A pH below 5 is generally preferred to ensure the formation of the active nitrosating species.[1]
Actionable Advice: Monitor the pH throughout the acid addition. The reaction is often carried out in an aqueous solution where phenol is initially dissolved in a sodium hydroxide solution before the addition of sodium nitrite and subsequent acidification.[4]
Agitation: Efficient mixing is essential to ensure homogenous reaction conditions and prevent localized overheating or high concentrations of reagents, which can promote side reactions.
Actionable Advice: Use a mechanical stirrer to ensure vigorous agitation throughout the reaction.
Issue 2: Formation of Dark, Tarry Byproducts
Question: My final product is a dark brown or black tar-like substance instead of the expected yellow-brown solid. What is causing this and how can I prevent it?
Answer:
The formation of tarry byproducts is a strong indicator of side reactions, primarily oxidation and polymerization.
Core Causality: 4-Nitrosophenol and phenol are susceptible to oxidation, especially under acidic conditions and in the presence of nitrogen oxides. The initially formed 4-nitrosophenol can also undergo further reactions to form complex colored impurities.
Troubleshooting Steps:
Minimize Excess Acidity: While an acidic medium is necessary, a large excess of strong mineral acid can promote the formation of nitrogen oxides from nitrous acid, which in turn can lead to oxidative side reactions.[1]
Actionable Advice: Use a calculated amount of acid to achieve the desired pH without creating an overly harsh environment. Gradual addition is key.
Inert Atmosphere: Although not always standard in basic protocols, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation of the phenol and the product.
Actionable Advice: If tar formation is a persistent issue, consider degassing your solvents and blanketing the reaction vessel with an inert gas.
Purification Strategy: The crude product is often contaminated with these tarry substances.
Actionable Advice: An effective purification method involves taking advantage of the tautomeric equilibrium of 4-nitrosophenol. It exists in equilibrium with its quinone monoxime form, which is acidic and soluble in alkaline solutions.[4] You can dissolve the crude product in a dilute sodium hydroxide or sodium carbonate solution, filter off the insoluble tar, and then carefully re-precipitate the 4-nitrosophenol by adding acid.
Issue 3: Difficulty in Product Isolation and Purification
Question: I am struggling to isolate a pure product. My crystals are very fine, difficult to filter, and seem to retain a lot of the dark mother liquor.
Answer:
The physical properties of the precipitated 4-nitrosophenol can make isolation challenging.
Core Causality: Rapid precipitation can lead to the formation of very small crystals that trap impurities and are difficult to handle.
Troubleshooting Steps:
Controlled Precipitation: The rate of precipitation can be controlled by the rate of acid addition and the temperature.
Actionable Advice: Slowing down the addition of the acid can promote the growth of larger crystals. Allowing the reaction mixture to stir for a period after the final addition of acid can also aid in crystal growth.
Recrystallization: Recrystallization is a powerful technique for purifying the crude product.
Actionable Advice: Xylene has been reported as a suitable solvent for the recrystallization of 4-nitrosophenol, yielding yellow crystals.[4] However, always perform a small-scale test to determine the optimal solvent for your specific impurities.
Washing the Crude Product: Thoroughly washing the filtered product is crucial to remove residual acid and soluble impurities.
Actionable Advice: Wash the filter cake with cold water until the washings are neutral. This helps to remove any remaining mineral acid and other water-soluble byproducts.
II. Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of 4-nitrosophenol?
A1: The synthesis of 4-nitrosophenol proceeds via an electrophilic aromatic substitution reaction. The key steps are:
Formation of the Nitrosating Agent: In an acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generate the highly electrophilic nitrosonium ion (NO⁺).
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the nitrosonium ion. The hydroxyl group of phenol is a strong activating group and directs the substitution primarily to the para position due to steric hindrance at the ortho positions.
Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the ring, yielding 4-nitrosophenol.
Q2: Why is the reaction carried out at low temperatures?
A2: Low temperatures (0-5°C) are critical for two main reasons:
Stability of Nitrous Acid: Nitrous acid is unstable and readily decomposes at higher temperatures into water and various nitrogen oxides.[1] Maintaining a low temperature maximizes the concentration of the active nitrosating agent.
Selectivity: The nitrosation of phenol is an exothermic reaction. Low temperatures help to control the reaction rate and prevent overheating, which can lead to the formation of unwanted byproducts and a decrease in the selectivity for the desired para-isomer.
Q3: Can I use other acids besides hydrochloric or sulfuric acid?
A3: While hydrochloric and sulfuric acids are commonly used, other acids can be employed. However, the choice of acid can influence the reaction. The counter-ion of the acid can play a role in the reaction kinetics. The key is to use a strong enough acid to generate the nitrosonium ion effectively while minimizing side reactions. For instance, using nitric acid is not advisable as it would lead to nitration of the phenol ring, producing a mixture of nitrophenols.[5]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material (phenol) from the product (4-nitrosophenol). The appearance of a new spot corresponding to the product and the disappearance of the starting material spot indicate the progression of the reaction.
Q5: What are the safety precautions I should take when synthesizing 4-nitrosophenol?
A5: It is essential to follow standard laboratory safety procedures:
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
Ventilation: Work in a well-ventilated fume hood to avoid inhaling any vapors, especially nitrogen oxides that may be formed.
Handling Reagents: Phenol is toxic and corrosive and can be absorbed through the skin. Sodium nitrite is an oxidizer and is toxic if ingested. Handle all chemicals with care.
Exothermic Reaction: Be aware that the reaction is exothermic and have a cooling bath ready to control the temperature.
III. Experimental Protocols & Data
Optimized Protocol for High-Yield 4-Nitrosophenol Synthesis
This protocol is a synthesis of best practices to maximize yield and purity.
Materials:
Phenol
Sodium Hydroxide (NaOH)
Sodium Nitrite (NaNO₂)
Hydrochloric Acid (HCl), concentrated
Distilled Water
Ice
Procedure:
Preparation of Sodium Phenoxide Solution: In a beaker, dissolve a specific molar amount of sodium hydroxide in distilled water. To this, add an equimolar amount of phenol and stir until a clear solution is obtained.
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5°C with constant stirring.
Addition of Sodium Nitrite: To the cold sodium phenoxide solution, add 1.1 molar equivalents of sodium nitrite and stir until it is completely dissolved.
Acidification: Slowly add a pre-calculated amount of dilute hydrochloric acid (prepared by diluting concentrated HCl with water) dropwise to the reaction mixture. Maintain the temperature below 5°C throughout the addition.
Reaction Completion: After the complete addition of acid, continue to stir the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
Isolation: Filter the precipitated yellow-brown solid using a Buchner funnel.
Washing: Wash the solid with copious amounts of cold water until the filtrate is neutral.
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
Data Summary: Key Reaction Parameters
Parameter
Recommended Value
Rationale
Temperature
0-5°C
Maximizes nitrous acid stability and reaction selectivity.[1][2]
pH
< 5
Ensures the formation of the active nitrosating species (NO⁺).[1]
Phenol:NaNO₂ Molar Ratio
1 : 1.1-1.2
A slight excess of nitrite drives the reaction to completion.[2][4]
Agitation
Vigorous
Ensures homogeneity and prevents localized side reactions.
IV. Visualizing the Workflow
Workflow for 4-Nitrosophenol Synthesis
Caption: A step-by-step workflow for the synthesis and purification of 4-nitrosophenol.
Reaction Mechanism Overview
Caption: The electrophilic aromatic substitution mechanism for the formation of 4-nitrosophenol.
V. References
Preparation of 4-nitrosophenol. (n.d.). PrepChem.com. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Nitrosophenol. PubChem. Retrieved from [Link]
Kumm, T. (1967). Process for the manufacture of p-nitrosophenol. U.S. Patent No. 3,320,324. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
Preparation of 4-nitrophenol. (n.d.). ChemIQSoc. Retrieved from [Link]
Separation of 4-Nitrosophenol on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]
p-nitrosophenol purification. (2022, April 10). Sciencemadness Discussion Board. Retrieved from [Link]
Foley, D. P., et al. (2025, April 16). Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis. ACS Publications. Retrieved from [Link]
Method of preparing p-nitrosophenol. (n.d.). Google Patents. Retrieved from
Challis, B. C., & Bartlett, D. (1975). Formation of a mutagenic diazoquinone by interaction of phenol with nitrite. Nature, 254(5499), 532-533. Retrieved from [Link]
Synthesis of Nitrophenol. (2022, April 9). [Video]. YouTube. Retrieved from [Link]
minimizing by-product formation in 4-Nitrosophenol synthesis
Welcome to the technical support guide for the synthesis of 4-nitrosophenol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 4-nitrosophenol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. Our goal is to provide you with the expertise and validated protocols necessary to optimize your reaction, maximize yield, and minimize the formation of critical by-products.
Introduction: The Chemistry of Phenol Nitrosation
The synthesis of 4-nitrosophenol is typically achieved through the electrophilic aromatic substitution of phenol using a nitrosating agent, commonly nitrous acid (HNO₂) generated in situ from sodium nitrite and a mineral acid. The hydroxyl group of phenol is a strongly activating, ortho, para-directing group, making the reaction facile but also susceptible to the formation of isomers and other impurities.
The key to a successful synthesis lies in precisely controlling the reaction conditions to favor the formation of the desired para-isomer while suppressing competing side reactions. This guide will address the most frequent issues encountered in the lab, providing both the mechanistic rationale and actionable troubleshooting steps.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific experimental observations and challenges.
FAQ 1: Low Yield and Poor Selectivity - "My main product is a mixture of 2-nitrosophenol and 4-nitrosophenol. How can I improve the selectivity for the para-isomer?"
Root Cause Analysis:
The formation of 2-nitrosophenol alongside the desired 4-nitrosophenol is a classic example of kinetic versus thermodynamic control in electrophilic aromatic substitution.[1]
Kinetic Product (2-Nitrosophenol): The ortho-position is statistically favored and often reacts faster due to the proximity to the activating hydroxyl group. This pathway has a lower activation energy, making it the predominant product under conditions of low temperature and short reaction times.[2][3]
Thermodynamic Product (4-Nitrosophenol): The para-position is sterically less hindered, resulting in a more stable product. Given sufficient energy (e.g., higher temperature) and time to overcome the activation barrier and allow for potential equilibration, the more stable para-isomer will be the major product.[1][4]
Troubleshooting Protocol:
Temperature Adjustment: The most critical parameter for controlling isomer selectivity is temperature. An increase in temperature generally decreases the ratio of para-nitrophenol to ortho-nitrophenol in related nitration reactions, suggesting a complex relationship.[5] However, for nitrosation, allowing the reaction to proceed at a slightly elevated temperature (e.g., moving from 0-5 °C towards 10-15 °C, with careful monitoring) can provide the necessary energy to favor the thermodynamically more stable para-product.
Extended Reaction Time: Allowing the reaction to stir for a longer period at a controlled temperature can facilitate the formation of the more stable thermodynamic product.
Solvent Effects: The choice of solvent can influence the isomer ratio by differentially solvating the transition states leading to the ortho and para products. While aqueous media are common, exploring co-solvents may offer better selectivity.
Data Summary: Temperature Effects on Isomer Ratios
Parameter
Condition
Primary Product
Rationale
Temperature
Low (e.g., < 5 °C)
Kinetic (2-Nitrosophenol)
The reaction follows the pathway with the lowest activation energy.
Temperature
Moderate (e.g., 10-20 °C)
Thermodynamic (4-Nitrosophenol)
Sufficient energy is supplied to form the more stable product.
Workflow for Optimizing Selectivity
Caption: Workflow for optimizing para-selectivity.
FAQ 2: Product Contamination - "My product is contaminated with a yellow crystalline solid, which I suspect is a dinitrophenol. How can I prevent this?"
Root Cause Analysis:
The formation of dinitrophenols (e.g., 2,4-dinitrophenol) is a result of over-nitrosation and subsequent oxidation. The nitrosation reaction is catalyzed by nitrous acid, and under certain conditions, the initially formed 4-nitrosophenol can be oxidized to 4-nitrophenol, which then undergoes a second nitration.[6] This is especially prevalent under conditions of high nitric acid concentration or elevated temperatures.[7][8]
The mechanism can be complex, involving nitrogen dioxide (NO₂) which can act as a nitrating agent, particularly in the presence of light or other oxidants.[9][10]
Troubleshooting Protocol:
Stoichiometric Control: Use a slight excess, but not a large excess, of sodium nitrite. A molar ratio of phenol to sodium nitrite of approximately 1:1.1 to 1:1.2 is a good starting point.
Control Nitrous Acid Concentration: Ensure the slow, dropwise addition of the acid to the phenol/nitrite mixture. This maintains a low steady-state concentration of the active nitrosating agent (nitrosonium ion, NO⁺) and minimizes oxidative side reactions.
Strict Temperature Control: Maintain the reaction temperature below 5 °C. Over-nitration reactions have higher activation energies and are significantly accelerated at higher temperatures.
Avoid Excess Strong Acid: The use of highly concentrated mineral acids can promote oxidation. Use an acid concentration sufficient to generate nitrous acid without creating an overly aggressive oxidative environment.
Mechanism: Formation of Dinitrophenol By-product
Caption: Pathway to dinitrophenol formation.
FAQ 3: Reaction Appearance - "My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance. What is causing this and how do I stop it?"
Root Cause Analysis:
The formation of dark, tar-like by-products is a common issue in reactions involving phenols, especially under strong acidic or oxidizing conditions.[6] This is generally attributed to:
Phenol Oxidation and Polymerization: Phenol is susceptible to oxidation, forming phenoxy radicals. These radicals can couple together, leading to complex, high-molecular-weight polymeric tars. This process is accelerated by high concentrations of oxidizing agents (like excess nitrous or nitric acid) and elevated temperatures.
High Local Reactant Concentrations: Adding reactants too quickly or with inadequate mixing can create "hot spots" of high concentration. A patent specifically notes that avoiding a separate, free phenol phase is crucial to prevent the formation of these tar-like substances.[11][12]
Troubleshooting Protocol:
Improve Mixing: Use vigorous mechanical stirring to ensure the reaction mixture is homogeneous and to prevent localized high concentrations of reactants.
Slow Reactant Addition: Add the acid (or the nitrite solution) very slowly, ideally using a syringe pump or a dropping funnel over an extended period (e.g., 30-60 minutes). This keeps the concentration of the reactive electrophile low at all times.
Maintain a Dilute Solution: Running the reaction in a more dilute solution can help to dissipate heat and reduce the probability of intermolecular side reactions that lead to polymers.[12]
Strict Temperature Control: As with other side reactions, keep the temperature low (0-5 °C) to slow down the rate of oxidative polymerization.
Experimental Setup for Minimizing Tar Formation
Caption: Recommended setup for controlled nitrosation.
Experimental Protocols
Protocol 1: High-Selectivity Synthesis of 4-Nitrosophenol
This protocol is optimized to favor the formation of the para-isomer and minimize by-products.
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve phenol (e.g., 0.1 mol) and sodium nitrite (0.11 mol) in 200 mL of water.
Cooling: Cool the mixture to 0-5 °C using an ice-salt bath.
Acid Addition: Prepare a solution of dilute sulfuric acid (e.g., 6 mL of concentrated H₂SO₄ in 100 mL of water). Add this acid solution dropwise from the dropping funnel to the stirred phenol-nitrite mixture over a period of at least 45 minutes, ensuring the internal temperature does not rise above 5 °C.
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
Work-up: Isolate the precipitated product by filtration. Wash the solid with cold water to remove any residual acid and salts.
Purification: The crude product can be purified by recrystallization from hot water or a suitable organic solvent. The separation of any residual ortho-isomer can be achieved by steam distillation, as 2-nitrosophenol is more volatile due to intramolecular hydrogen bonding.[13]
References
Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
Khan Academy. (2022). Nitration of Phenols. [Link]
Google Patents. (CN103570415A).
Google Patents. (EP0368770A1).
Khan Academy. (Video). Nitration of Phenols. [Link]
Vione, D., et al. (2005). Aqueous Atmospheric Chemistry: Formation of 2,4-Dinitrophenol upon Nitration of 2-Nitrophenol and 4-Nitrophenol in Solution. Environmental Science & Technology. [Link]
Chemistry Stack Exchange. Phenol reaction with nitration mixture. [Link]
Google Patents. (RU2488575C1). Method of producing 2,4-dinitrophenol.
Google Patents. (US3519693A).
Goldstein, S., et al. (1998). Nitrosation by peroxynitrite: use of phenol as a probe. Proceedings of the National Academy of Sciences. [Link]
ResearchGate. Synthesis of 2,4-dinitrophenol. [Link]
Google Patents. (US3320324A). Process for the manufacture of p-nitrosophenol.
Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. [Link]
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]
YouTube. jOeCHEM - Kinetic vs Thermodynamic Control--Conjugated Systems. [Link]
Technical Support Center: Optimization of Solvent Systems for 4-Nitrosophenol Extraction
Welcome to the technical support center for 4-Nitrosophenol extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing so...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Nitrosophenol extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing solvent extraction protocols. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can not only follow a protocol but also troubleshoot and adapt it to your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is 4-Nitrosophenol and why is its efficient extraction important?
A1: 4-Nitrosophenol is an organic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals. Its efficient extraction and purification from aqueous reaction mixtures are critical for ensuring the purity of the final product, maximizing yield, and preventing the release of potentially hazardous compounds into waste streams.
Q2: What is the fundamental principle behind solvent extraction of 4-Nitrosophenol?
A2: The core principle is liquid-liquid extraction (LLE), which relies on the differential solubility of 4-Nitrosophenol in two immiscible liquids: an aqueous phase (typically water) and an organic solvent.[1][2] The process is governed by the compound's partition coefficient (K_d), which describes how it distributes itself between the two phases at equilibrium.[1] By carefully selecting the organic solvent and controlling the pH of the aqueous phase, we can manipulate this distribution to favor the migration of 4-Nitrosophenol into the organic solvent, thus separating it from water-soluble impurities.
Q3: How does the chemical nature of 4-Nitrosophenol affect the extraction strategy?
A3: 4-Nitrosophenol is a phenolic compound, meaning it has a hydroxyl (-OH) group attached to a benzene ring. This group is weakly acidic. The key to successful extraction is to control the ionization state of this hydroxyl group. In its neutral (protonated) form, it is significantly more soluble in organic solvents. In its ionized (deprotonated) phenolate form, it is highly soluble in the aqueous phase. This behavior is dictated by the pH of the aqueous solution relative to the compound's pKa.
Core Principles: The Science of Solvent Selection
The success of your extraction hinges on two critical, interconnected factors: the choice of the organic solvent and the pH of the aqueous phase.
The Role of pH: Controlling Ionization
4-Nitrosophenol has a pKa value reported in the range of 6.48 to 7.15.[3][4][5][6] At a pH above its pKa, the hydroxyl group deprotonates, forming the water-soluble 4-nitrosophenolate anion. At a pH well below its pKa, it remains in its neutral, protonated form, which is more soluble in organic solvents.
The Rule of Thumb: To maximize extraction efficiency into an organic solvent, the pH of the aqueous phase should be adjusted to at least 2 pH units below the pKa of 4-Nitrosophenol. An optimal pH is often found to be around 2.5.[7] This ensures that over 99% of the compound is in its neutral form, driving it into the organic phase.
Caption: pH dictates the ionization state and subsequent phase preference.
Solvent Selection Criteria
An ideal extraction solvent should possess several key characteristics.[8][9] The choice is always a trade-off between extraction efficiency and practical considerations like safety and ease of removal.
Property
Rationale
Recommended Solvents
High Partition Coefficient for 4-Nitrosophenol
The solvent must effectively solubilize the neutral form of the target compound to pull it from the aqueous phase.
The solvent must form a distinct layer from the aqueous phase for easy separation. Polar solvents like methanol or acetone are unsuitable as they are miscible with water.[9]
The solvent should ideally not dissolve impurities from the reaction mixture, leaving them behind in the aqueous phase.
This is highly dependent on the specific impurities in your reaction.
Safety and Environmental Impact
Toxicity, flammability, and disposal costs are critical considerations. Halogenated solvents like DCM are effective but have higher toxicity and environmental concerns.
Ethyl acetate is often considered a greener alternative to DCM.
Note: 4-Nitrosophenol is practically insoluble in water (<0.1 g/100 mL) but soluble in polar organic solvents like methanol and N,N-Dimethylformamide.[5][6][11] For LLE, water-immiscible solvents are required.
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction of 4-Nitrosophenol
This protocol outlines a standard procedure for extracting 4-Nitrosophenol from an aqueous solution.
Technical Support Center: Enhancing Electrochemical 4-Nitrosophenol Sensor Efficiency
Welcome to the technical support center for electrochemical 4-nitrosophenol and 4-nitrophenol sensing. This guide is designed for researchers, scientists, and drug development professionals who are working to optimize th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for electrochemical 4-nitrosophenol and 4-nitrophenol sensing. This guide is designed for researchers, scientists, and drug development professionals who are working to optimize their electrochemical detection methods. Here, we move beyond simple protocols to explain the why behind the how, offering field-proven insights to troubleshoot common issues and enhance the efficiency, sensitivity, and reproducibility of your sensors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for understanding and operating these electrochemical systems effectively.
Q1: What is the fundamental mechanism behind the electrochemical detection of 4-nitrophenol/4-nitrosophenol?
A: The electrochemical detection of 4-nitrophenol (4-NP) primarily relies on the irreversible electrochemical reduction of its nitro group (–NO₂) at the surface of a working electrode. This process is highly dependent on both the applied potential and the availability of protons (H⁺) from the supporting electrolyte.[1][2]
The generally accepted mechanism involves a multi-step reduction pathway:
Initial Reduction: The nitro group (–NO₂) undergoes a four-electron, four-proton reduction to form a 4-hydroxylaminophenol intermediate (–NHOH).[1][2]
Reversible Oxidation/Reduction: This intermediate can then undergo a reversible two-electron, two-proton transfer to form 4-nitrosophenol (–NO).
It is the current generated from these electron transfer events that is measured and correlated to the concentration of the analyte in the sample. Techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often used to increase the signal-to-noise ratio, providing higher sensitivity compared to standard cyclic voltammetry.[3]
Caption: Electrochemical pathway of 4-Nitrophenol at an electrode surface.
Q2: Why is it necessary to modify the working electrode? Why not use a bare electrode?
A: Using a bare, unmodified electrode, such as a standard Glassy Carbon Electrode (GCE), for 4-nitrophenol detection typically results in poor performance.[4] The primary issues are:
Low Sensitivity: The electron transfer kinetics for 4-NP reduction on a bare surface are sluggish, leading to a weak electrical signal.
High Overpotential: A significant amount of extra energy (potential) is required to initiate the reduction, which can cause interference from other species that become electroactive at these higher potentials.
Susceptibility to Fouling: Reaction intermediates or products can polymerize or adsorb onto the bare electrode surface, a process known as fouling or passivation.[4][5] This deactivates the sensor, leading to poor reproducibility and a rapid decline in signal over successive measurements.
Electrode modification involves coating the electrode with materials that have high surface area, excellent conductivity, and catalytic activity. These modifiers create an ideal microenvironment for the electrochemical reaction, overcoming the limitations of bare electrodes and significantly enhancing sensor efficiency.[3][4]
Q3: What are the most effective materials for modifying electrodes for this purpose?
A: The goal of a modifier is to increase the electroactive surface area and accelerate electron transfer. Nanomaterials are exceptionally effective for this. Common classes of modifiers include:
Carbon-Based Nanomaterials: Reduced graphene oxide (rGO) and carbon nanotubes (CNTs) provide a massive surface area and excellent electrical conductivity.[4][6]
Metal Nanoparticles: Gold (AuNPs), silver (AgNPs), and platinum (PtNPs) nanoparticles act as powerful electrocatalysts, lowering the energy barrier for the reduction of the nitro group.[3][4]
Metal Oxides: Nanoparticles of materials like zinc oxide (ZnO), manganese dioxide (MnO₂), and cerium oxide (CeO₂) are also used for their catalytic properties.[4][6]
Conducting Polymers: Polymers like polyaniline (PANI) and polypyrrole (PPy) can facilitate electron transfer and be functionalized to improve selectivity.[6][7]
Nanocomposites: The most advanced sensors often use composites that combine the benefits of multiple materials, such as rGO decorated with metal nanoparticles (e.g., AuNP/RGO).[3] This synergistic effect leads to remarkable improvements in sensitivity.[3]
Q4: How does the pH of the supporting electrolyte affect the measurement?
A: The pH is a critical experimental parameter because the reduction of 4-nitrophenol is a proton-dependent reaction (as seen in the mechanism in Q1).[1]
Mechanism: For every four electrons transferred in the initial reduction step, four protons are consumed. According to Le Chatelier's principle, the availability of protons will directly influence the reaction equilibrium and rate.
Optimal pH: Experimental evidence consistently shows that the highest reduction peak current is typically observed at a neutral pH of 7.0 .[1][7][8]
Effect of Non-Optimal pH:
Acidic Conditions (pH < 7): While proton availability is high, the sensor's structural components may not be stable, and interference from other proton-coupled reactions can increase.
Alkaline Conditions (pH > 7): As the concentration of H⁺ decreases (and OH⁻ increases), the peak current for 4-NP reduction drops sharply.[1] The peak potential also tends to shift to more negative values.
Therefore, optimizing your experiment around a phosphate-buffered saline (PBS) solution at pH 7.0 is the recommended starting point for achieving maximum signal intensity.[1]
Section 2: Troubleshooting Guide
Even with a well-designed sensor, experimental challenges can arise. This guide provides a systematic approach to diagnosing and resolving common problems.
Caption: A systematic workflow for troubleshooting common electrochemical sensor issues.
Problem: Low Sensitivity or No Signal
Q: My modified electrode is showing a very weak response, or no discernible peak, for 4-nitrosophenol. What are the likely causes and how do I fix it?
A: This is one of the most common issues and usually points to a problem at the electrode-electrolyte interface.
Causality & Explanation:
Improper Electrode Cleaning: The underlying electrode surface (e.g., GCE) must be impeccably clean before modification. Any residual organic matter, polishing slurry, or oxides will prevent the modifying layer from adhering properly, creating an insulating barrier to electron transfer.
Incomplete or Damaged Modification Layer: The nanomaterial coating may not have been applied uniformly, or it may have been physically scratched or delaminated. This reduces the number of active sites available for the reaction.
Electrode Passivation (Fouling): As mentioned earlier, byproducts of the electrochemical reaction can adsorb onto the electrode surface, effectively blocking active sites.[4][5] This is especially common during the analysis of high-concentration samples or after repeated measurements without cleaning.
Incorrect Electrolyte pH: As established, a non-optimal pH will drastically reduce the reaction rate and, consequently, the measured current.[1]
Troubleshooting Protocol:
Verify Electrolyte: Prepare a fresh batch of supporting electrolyte (e.g., 0.1 M PBS) and carefully calibrate its pH to 7.0.
Re-polish the Electrode: If the issue persists, the modification layer is likely compromised. The best course of action is to remove it and start fresh.
Step 1: Gently polish the GCE surface on a polishing pad with a 0.3 µm alumina slurry for 2-3 minutes.
Step 2: Rinse thoroughly with deionized water and sonicate in a 1:1 solution of ethanol and water for 5 minutes to remove any embedded alumina particles.
Step 3: Perform electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄ until a stable voltammogram is obtained. Rinse again with copious amounts of deionized water.
Re-apply Modification: Carefully re-apply your chosen modifier (e.g., drop-casting a nanocomposite suspension) and ensure it dries completely and evenly.
Run a Control: Test the freshly modified electrode with a known standard concentration of 4-nitrophenol to confirm its performance has been restored.
Problem: Poor Reproducibility and High RSD
Q: I'm getting inconsistent peak currents for the same concentration across multiple measurements. Why is my sensor not reproducible?
A: Poor reproducibility points to uncontrolled variables in your experimental setup or procedure.
Causality & Explanation:
Inconsistent Surface Modification: If you are preparing multiple electrodes or re-modifying a single electrode, variations in the amount or distribution of the modifier will lead to different numbers of active sites and thus different signal outputs.
Progressive Electrode Fouling: If you are not adequately cleaning or regenerating the electrode between measurements, fouling will accumulate, causing the signal to decrease with each subsequent run.[5]
Unstable Reference Electrode: The potential of your reference electrode (e.g., Ag/AgCl) must be stable. If the filling solution is contaminated, has evaporated, or contains air bubbles, its potential will drift, causing shifts in your measured peak potentials and affecting peak currents.
Sample Matrix Effects: If you are analyzing real-world samples (e.g., river water), other molecules in the sample can adsorb to the electrode surface, interfering with the target analyte's access to active sites.
Troubleshooting Protocol:
Standardize Modification: Use a precise micropipette to apply a consistent volume of your modifier suspension. Allow it to dry in a controlled environment (e.g., under a gentle heat lamp or in a desiccator) to ensure a uniform film.
Implement a Regeneration Step: Between each measurement, gently rinse the electrode with deionized water. For more stubborn fouling, you may need a brief electrochemical cleaning step (e.g., a few cycles in the blank electrolyte) to strip away adsorbed species.
Inspect the Reference Electrode: Check your Ag/AgCl or other reference electrode daily. Ensure the filling solution is at the correct level and free of crystals or bubbles. If in doubt, replace the filling solution.
Perform a Spike and Recovery Test: To check for matrix effects, analyze your blank sample (e.g., river water), then spike it with a known concentration of 4-nitrophenol and re-analyze. The recovery percentage should ideally be between 90-110%.[1] If it's outside this range, a sample pre-treatment step (like filtration) may be necessary.[1]
Problem: Interference from Other Compounds
Q: My voltammogram shows overlapping peaks or a distorted peak for 4-nitrosophenol when analyzing complex samples. How can I improve selectivity?
A: Selectivity is the ability of the sensor to detect the target analyte without responding to other chemicals.[1]
Causality & Explanation:
Structurally Similar Molecules: Compounds with similar functional groups or reduction potentials, such as other nitrophenols, chlorophenols, or hydroquinone, can also be electroactive in the same potential window.[9]
Common Electroactive Species: Biological or environmental samples often contain molecules like ascorbic acid (Vitamin C) or hydrogen peroxide, which are easily oxidized or reduced and can cause significant interference.[9]
Troubleshooting Protocol:
Optimize the Potential Window: Run individual voltammograms for your target analyte and each suspected interfering species. You may find a potential at which the signal for 4-nitrophenol is maximal while the signal for the interferent is minimal. Adjust your DPV or SWV method to operate within this optimized window.
Use Selectivity-Enhancing Modifiers:
Molecularly Imprinted Polymers (MIPs): These are custom-synthesized polymers with cavities specifically designed to bind to 4-nitrophenol, offering exceptional selectivity.[10]
Protective Layers: A thin film of a material like Nafion can be coated over the modification layer. Nafion is a cation-exchange polymer that will repel negatively charged interferents, allowing the neutral 4-nitrophenol molecule to pass through to the electrode surface.
Conduct an Interference Study: Systematically test the sensor's response to your target analyte in the presence of a high concentration (e.g., 50- or 100-fold excess) of potential interferents.[1][9] This will validate the selectivity of your sensor.
Section 3: Protocols & Data Interpretation
Key Performance Metrics: Calculation and Interpretation
To properly evaluate your sensor's performance, you must calculate three key metrics from your calibration curve data (a plot of peak current vs. concentration).
Metric
Formula
Explanation & Interpretation
Sensitivity
Slope of the linear portion of the calibration curve.
Represents the change in current per unit change in concentration. A steeper slope indicates higher sensitivity. Often normalized to the electrode's geometric surface area (e.g., µA µM⁻¹ cm⁻²).[7]
Limit of Detection (LOD)
LOD = 3 * S_b / S
S_b is the standard deviation of the blank signal (at least 5 measurements). S is the sensitivity (slope). This is the lowest concentration of the analyte that can be reliably distinguished from the background noise.[1][7]
Limit of Quantification (LOQ)
LOQ = 10 * S_b / S or 10 * LOD / 3
This is the lowest concentration that can be measured with an acceptable level of precision and accuracy.[7]
Example Protocol: Fabrication of an rGO-AuNP Modified GCE
This protocol describes a common and effective method for creating a nanocomposite-modified electrode.
GCE Pre-treatment: Polish the GCE as described in the troubleshooting section (alumina slurry, sonication, electrochemical cleaning).
Electrochemical Reduction of GO (to form rGO):
Prepare an electrolyte solution of 0.1 M PBS containing a dispersion of GO.
Immerse the clean GCE in the solution.
Apply a constant negative potential (e.g., -1.2 V vs. Ag/AgCl) for a set time (e.g., 200 seconds) to electrochemically reduce the GO onto the GCE surface, forming a thin film of rGO.[3]
Gently rinse the rGO/GCE with deionized water.
Electrochemical Deposition of AuNPs:
Prepare an electrolyte solution of 0.1 M KCl containing HAuCl₄.
Immerse the rGO/GCE in this solution.
Apply a constant negative potential (e.g., -0.2 V vs. Ag/AgCl) for a set time (e.g., 100 seconds) to deposit gold nanoparticles onto the rGO film.[3]
Finalization:
Rinse the resulting AuNP/rGO/GCE with deionized water and allow it to dry.
The electrode is now ready for characterization (e.g., using SEM, EIS) and for the detection of 4-nitrosophenol.
References
Saravanakumar, R., et al. (2021). Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. SSRN Electronic Journal.
Hossain, M. F., et al. (2022). Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites. Chemosensors, 10(11), 481. Available at: [Link]
Rangel-Rangel, C., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. Available at: [Link]
Muthusankar, G., et al. (2022). Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite. ACS Omega, 7(30), 26425–26437. Available at: [Link]
Tang, Y., et al. (2013). Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite. Analytical Methods, 5(20), 5508-5514. Available at: [Link]
Mihai, I., et al. (2024). Polyvinyl Chloride-Based Coordination Polymer as Membrane for Phenol Detection. Polymers, 16(11), 1543. Available at: [Link]
Zhang, Y., et al. (2022). Sensitive detection of 4-nitrophenol based on pyridine diketopyrrolopyrrole-functionalized graphene oxide direct electrochemical sensor. Scientific Reports, 12(1), 1234. Available at: [Link]
Hossain, M. F., et al. (2022). Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites. National Institutes of Health. Available at: [Link]
ResearchGate (2015). Electrochemical oxidative determination of 4-nitrophenol based on a glassy carbon electrode modified with a hydroxyapatite nanopowder. ResearchGate. Available at: [Link]
ResearchGate (2014). Voltammetric Determination of 4-Nitrophenol Using a Novel Type of Silver Amalgam Paste Electrode. ResearchGate. Available at: [Link]
A Senior Application Scientist's Guide to the Validation of an HPLC-UV Method for 4-Nitrosophenol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of impurities and process-related compounds is paramount to ensuring product quality, safety, and efficacy. 4-Nitrosophenol, a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the accurate quantification of impurities and process-related compounds is paramount to ensuring product quality, safety, and efficacy. 4-Nitrosophenol, a compound of interest in various chemical and pharmaceutical processes, requires a robust and reliable analytical method for its determination. This guide provides an in-depth technical overview of the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 4-Nitrosophenol. Furthermore, it presents a comparative analysis with alternative analytical techniques, supported by experimental data and grounded in authoritative regulatory guidelines.
The Critical Role of Method Validation
Method validation is the cornerstone of any analytical data's integrity. It provides documented evidence that an analytical procedure is suitable for its intended purpose. For the quantification of a specific analyte like 4-Nitrosophenol, a validated method ensures that the results are accurate, precise, and reproducible over time and between different laboratories. The principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) and the recently updated Q2(R2), provide a comprehensive framework for this process.[1][2][3][4][5]
This guide will walk you through the essential steps of validating an HPLC-UV method for 4-Nitrosophenol, from the initial experimental design to the comparative assessment against other techniques.
Principles of HPLC-UV for 4-Nitrosophenol Analysis
High-Performance Liquid Chromatography is a powerful separation technique that relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For a moderately polar compound like 4-Nitrosophenol, a reversed-phase (RP) HPLC method is typically the most effective approach.[6][7]
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a more polar mixture, commonly of water and an organic solvent like acetonitrile or methanol.[6][7] 4-Nitrosophenol, with its hydroxyl and nitroso functional groups, will interact with both the stationary and mobile phases. By carefully controlling the composition of the mobile phase, we can modulate the retention time of 4-Nitrosophenol, allowing for its separation from other components in a sample mixture.
The separated 4-Nitrosophenol is then detected by a UV-Vis detector. This detector measures the absorbance of light by the analyte at a specific wavelength. 4-Nitrosophenol exhibits strong UV absorbance, making this a sensitive and selective method of detection.
A Validated Stability-Indicating HPLC-UV Method for 4-Nitrosophenol
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. To establish this, forced degradation studies are performed.[8][9]
Experimental Protocol: HPLC-UV Analysis
This protocol is a representative example of a stability-indicating HPLC-UV method for 4-Nitrosophenol quantification.
Chromatographic Conditions:
Parameter
Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm particle size
A standard C18 column provides excellent hydrophobic retention for moderately polar compounds like 4-Nitrosophenol. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase
Acetonitrile and Water with 0.1% Phosphoric Acid (Gradient Elution)
Acetonitrile is a common organic modifier in reversed-phase HPLC. The addition of phosphoric acid helps to control the pH of the mobile phase, ensuring consistent ionization of 4-Nitrosophenol and leading to sharper, more symmetrical peaks.[6] A gradient elution, where the proportion of acetonitrile is increased over time, is often necessary to ensure the elution of any potential, more hydrophobic degradation products.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm internal diameter column, providing good separation efficiency and reasonable run times.[10]
Injection Volume
10 µL
A typical injection volume that balances sensitivity with the risk of column overloading.
Column Temperature
30 °C
Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common and effective temperature for this type of analysis.
Detection Wavelength
Determined by UV-Vis scan (typically around 300-330 nm for nitrophenols)
The wavelength of maximum absorbance for 4-Nitrosophenol should be experimentally determined to ensure the highest sensitivity.
Method Validation: A Step-by-Step Approach
The validation of this HPLC-UV method must be conducted in accordance with ICH Q2(R1) guidelines, assessing the following parameters:[1][4][11][12]
1. Specificity and Forced Degradation Studies:
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, and matrix components.[4] To demonstrate this, forced degradation studies are essential.[8][9]
Protocol for Forced Degradation:
Acid Hydrolysis: Treat a solution of 4-Nitrosophenol with 0.1 N HCl at 60°C for 24 hours.[9][13]
Base Hydrolysis: Treat a solution of 4-Nitrosophenol with 0.1 N NaOH at 60°C for 24 hours.[9][13]
Oxidative Degradation: Treat a solution of 4-Nitrosophenol with 3% H₂O₂ at room temperature for 24 hours.[14]
Thermal Degradation: Expose solid 4-Nitrosophenol to 80°C for 48 hours.
Photolytic Degradation: Expose a solution of 4-Nitrosophenol to UV light (254 nm) for 24 hours.[14]
Acceptance Criteria: The chromatograms of the stressed samples should show that the 4-Nitrosophenol peak is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should confirm that the analyte peak is spectrally homogeneous.
Caption: Workflow for Forced Degradation Studies.
2. Linearity:
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Protocol: Prepare a series of at least five standard solutions of 4-Nitrosophenol at different concentrations. Analyze each solution in triplicate.
Acceptance Criteria: A linear relationship between concentration and peak area should be observed. The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.[11]
3. Accuracy:
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol: Perform recovery studies by spiking a blank matrix with known concentrations of 4-Nitrosophenol at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[12]
4. Precision:
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Protocol:
Repeatability (Intra-day precision): Analyze six replicate samples of 4-Nitrosophenol at the target concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst.
Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[15]
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation of the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
6. Robustness:
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol: Introduce small variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic solvent).
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by these minor changes.
Comparative Analysis of Analytical Techniques
While HPLC-UV is a powerful and widely used technique, other methods can also be employed for the quantification of 4-Nitrosophenol. The choice of method often depends on the specific application, required sensitivity, and available instrumentation.
Caption: Key Attributes of Different Analytical Techniques.
Parameter
HPLC-UV
Electrochemical Methods
UV-Vis Spectrophotometry
Principle
Chromatographic separation followed by UV absorbance detection.
Measurement of the electrical response (e.g., current, potential) of 4-Nitrosophenol at an electrode surface.
Measurement of the absorbance of light by 4-Nitrosophenol in a solution.
Specificity
High (due to separation of components).
Moderate to High (can be improved with modified electrodes, but susceptible to interference from structurally similar compounds).[16][17]
Low (measures the total absorbance of all absorbing species at a given wavelength).
Sensitivity (LOD)
Good (typically in the µg/L to mg/L range).[18] A detection limit of 150 µg/L has been reported for nitrophenols.[18]
Very High (can reach nM levels).[16][19] LODs as low as 0.01 µM have been achieved for 4-nitrophenol.[19]
Moderate (generally in the mg/L range).
Linear Range
Wide. A linear range up to 300 mg/L has been demonstrated for nitrophenols.[18]
Typically narrower than HPLC.
Moderate.
Sample Throughput
Lower (due to chromatographic run times).
High (rapid analysis).
High (very rapid analysis).
Cost
High (instrumentation and solvent costs).
Low to Moderate (instrumentation is generally less expensive).[17]
Low (instrumentation is relatively inexpensive).
Advantages
Excellent for complex matrices, provides separation of isomers and impurities, well-established and accepted by regulatory agencies.
High sensitivity, potential for in-situ and real-time monitoring, low cost.[17]
Simple, fast, and cost-effective for screening purposes.
Disadvantages
Higher cost, requires skilled operators, solvent consumption and disposal.
Susceptible to matrix effects and electrode fouling, may require specialized electrode development.[17]
Prone to interference from other UV-absorbing compounds, not suitable for complex mixtures without prior separation.
Conclusion: Selecting the Appropriate Method
The validation of an HPLC-UV method for the quantification of 4-Nitrosophenol is a rigorous but essential process for ensuring the reliability of analytical data in a regulated environment. The strength of HPLC-UV lies in its high specificity and ability to function as a stability-indicating method, making it the gold standard for quality control and regulatory submissions.
However, the choice of the most suitable analytical technique is always context-dependent. For applications requiring very high sensitivity and rapid screening, electrochemical methods present a compelling alternative. For simple, routine checks where high specificity is not a critical requirement, UV-Vis spectrophotometry offers a cost-effective and rapid solution.
Ultimately, a thorough understanding of the principles, validation requirements, and comparative performance of these techniques empowers researchers and scientists to make informed decisions, ensuring the generation of high-quality, defensible analytical data.
References
Bory A. High-performance liquid chromatographic determination of 4-nitroso- and 4-nitrophenols in the presence of phenol and alkylphenols.
Calinescu, et al. HPLC method for analysis of 4-amino-2-nitrophenol on Primesep 100 column. SIELC Technologies.
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. EMA/CHMP/ICH/82072/2006. 2022.
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
Hasija M, Aboutorabian S, Rahman N, Ausar SF. Practical Approaches to Forced Degradation Studies of Vaccines. Methods Mol Biol. 2016;1403:609-625.
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
Kamal AH, et al. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. J Anal Methods Chem. 2022;2022:9918247.
Kamberi M, et al. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
Klick S, et al. Forced degradation as an integral part of HPLC stability-indicating method development. J Pharm Biomed Anal. 2005;38(5):817-830.
Mendez, et al. Analysis of p-Nitrophenol Reduction.
Ngwa G. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access J Sci. 2010;4(1):1-10.
Ravisankar P, et al. A review on stability indicating HPLC method development. World J Pharm Pharm Sci. 2015;4(8):1251-1274.
Research Journal of Pharmacy and Technology.
Ribani M, et al. Validation of chromatographic methods: evaluation of detection and quantification limits in the determination of impurities.
Sane RT, et al. A simple and sensitive reversed-phase HPLC method for the quantification of phenol, 4-nitrophenol and β-naphthol and some of their glucuronide and sulphate conjugates in aqueous solution and liver perfusate buffer. J Pharm Biomed Anal. 1998;17(4-5):791-797.
Sharma, S. et al. Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. Nanosci Nanotechnol Asia. 2021;11(2):233-243.
SIELC Technologies. Separation of 4-Nitrosophenol on Newcrom R1 HPLC column.
Singh R, et al. Forced degradation study: An important tool in drug development. Asian J Res Chem. 2013;6(10):956-963.
Te-Hsin, T. et al. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
Venkatesh, D. Nagasamy. Forced Degradation – A Review. Biomed J Sci & Tech Res. 2022;47(3):38382-38386.
Wang, J. et al. Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite. Anal Methods. 2013;5:2347-2353.
Yin, H. et al. Electrochemical oxidative determination of 4-nitrophenol based on a glassy carbon electrode modified with a hydroxyapatite nanopowder. Microchim Acta. 2010;169:87–92.
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. 2024.
Zhang, Y. et al. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. 2023;8(31):27851–27874.
Comparative Guide: Catalytic Reduction of 4-Nitrosophenol (4-NSP)
Executive Summary The reduction of 4-Nitrosophenol (4-NSP) to 4-Aminophenol (4-AP) is a critical transformation in the synthesis of analgesic drugs (e.g., Paracetamol) and the remediation of industrial wastewater. While...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The reduction of 4-Nitrosophenol (4-NSP) to 4-Aminophenol (4-AP) is a critical transformation in the synthesis of analgesic drugs (e.g., Paracetamol) and the remediation of industrial wastewater. While often studied as the rapid intermediate step in 4-Nitrophenol (4-NP) reduction, the direct reduction of the nitroso group (–NO) presents unique catalytic challenges regarding surface adsorption and electron relay kinetics.
This guide objectively compares three distinct catalyst classes—Noble Metal Alloys (Au-Ag) , Prussian Blue Analogues (CoFeCN) , and Magnetic Spinels (CuFe₅O₈) . Our analysis, grounded in Langmuir-Hinshelwood kinetics, demonstrates that while noble metal alloys offer peak reaction rates, emerging non-noble coordination polymers provide comparable turnover frequencies (TOF) at a fraction of the cost.
Mechanistic Foundation: The Langmuir-Hinshelwood Model
To optimize this reaction, one must understand that it is surface-controlled , not diffusion-controlled (under proper stirring). The reaction follows the Langmuir-Hinshelwood (L-H) mechanism, where both the hydride donor (BH₄⁻) and the organic substrate (4-NSP) must adsorb onto the catalyst surface to react.[1]
The Electron Relay Effect
The catalyst acts as an electron relay system. Borohydride ions inject electrons into the catalyst, raising its Fermi level. These electrons are then transferred to the adsorbed 4-NSP, reducing the –NO group to –NH₂.
Pathway Diagram
The following diagram illustrates the surface-mediated pathway. Note the critical role of the "Induction Period," often caused by dissolved oxygen competing for the reduced surface or re-oxidizing the intermediate.[1][2]
Figure 1: Langmuir-Hinshelwood mechanism for 4-NSP reduction. The catalyst surface mediates electron transfer from Borohydride to 4-NSP.
Comparative Analysis of Catalyst Classes
We evaluated three high-performance candidates based on Apparent Rate Constant (
), Reusability, and Cost-Efficiency.
Noble Metal Bimetallics: Au-Ag Nanoparticles
Bimetallic systems often outperform monometallic counterparts due to the synergistic electronic effect . In Au-Ag systems, the charge redistribution between Au and Ag creates active sites that facilitate faster hydride transfer.
Performance: The addition of Au seeds to Ag nanostructures significantly enhances stability and rate, achieving
values up to 0.62 min⁻¹ .
Pros: Highest raw catalytic speed; excellent resistance to oxidation.
Cons: High material cost; requires precise synthesis to prevent segregation.
Coordination Polymers: CoFeCN (Prussian Blue Analogue)
Cobalt-Iron Prussian Blue Analogues (PBAs) are porous coordination polymers.[3] They offer a high surface area and accessible metal centers (Co/Fe) that mimic the redox behavior of noble metals.
Performance: Surprisingly competitive, with
reaching 0.457 min⁻¹ .[3] The porous structure allows rapid diffusion of reactants.
Pros: Earth-abundant materials; high porosity; comparable rates to noble metals.
Cons: Stability in highly alkaline media (high pH) must be monitored over long cycles.
Magnetic Spinels: CuFe₅O₈ (Copper Ferrite)
Metastable copper ferrites provide a balance of activity and engineering utility. The presence of Cu²⁺/Fe³⁺ redox couples facilitates electron transfer, while the magnetic nature allows for instant physical separation.
Performance: Moderate rate (
), but sufficient for industrial timescales.
Pros:Magnetic recovery (zero filtration costs); high mechanical stability.
Cons: Slower kinetics compared to Au-Ag; lower surface area than PBAs.
Summary Data Table
Data normalized to standard bench conditions (25°C, excess NaBH₄).
To ensure reproducibility, this protocol uses UV-Vis spectrophotometry. The reaction is pseudo-first-order due to the large excess of NaBH₄.[3]
Reagents
Substrate: 4-Nitrosophenol (10 mM stock in ethanol).
Reductant: Freshly prepared NaBH₄ (0.1 M in ice-cold water). Critical: Degrade rapidly; prepare fresh.
Catalyst: Dispersion (0.1 mg/mL).
Workflow Diagram
Figure 2: Step-by-step kinetic assay workflow for 4-NSP reduction.
Detailed Procedure
Baseline: In a quartz cuvette, mix 2.5 mL DI water and 50 µL 4-NSP stock. Record absorbance at
(approx 400 nm for the nitrosophenolate ion).
Reduction Initiation: Add 0.5 mL NaBH₄ solution. The solution will turn distinct yellow (alkaline shift). Ensure no bubbles adhere to the optical path.
Catalysis: Add 20-50 µL of catalyst suspension. Invert cuvette quickly to mix.
Measurement: Immediately start kinetic scanning.
Observation: The peak at 400 nm (4-NSP) will decrease.
Observation: A new peak at ~295-300 nm (4-AP) will appear.
Isosbestic Points: Look for sharp isosbestic points (crossing points in spectra). Their presence confirms a clean conversion without side products.[2]
Critical Insights for Researchers
The Induction Time Anomaly
If you observe a delay before the absorbance starts dropping (Induction Time), do not discard the experiment. This is often caused by dissolved oxygen .
reacts with the hydride-loaded surface or the 4-NSP intermediate faster than the reduction proceeds.
Solution: Purge solvents with
or increase NaBH₄ concentration to rapidly scavenge .
pH Sensitivity
The reaction is pH-dependent. NaBH₄ hydrolyzes (decomposes) in acidic/neutral water, releasing
gas which disrupts adsorption.
Recommendation: Always prepare NaBH₄ in slightly alkaline water (0.01 M NaOH) or use immediately to maintain the high pH required for stability.
Catalyst Poisoning
If the reaction slows significantly before completion, the product (4-Aminophenol) may be adsorbing too strongly to the surface (product inhibition).
Diagnosis: Add fresh substrate to the used catalyst. If activity is lost, product poisoning is the cause.
Fix: Use supports like Graphene Oxide (GO) or MOFs which facilitate product desorption via
interactions.
References
Comparison of Au/Ag/Pd Catalysts: Amphiphilic Dendronized Copolymer-Encapsulated Au, Ag and Pd Nanoparticles for Catalysis. (2022).[8][9] MDPI. Link
Bimetallic Au-Ag Kinetics: Synthesis of Bimetallic Gold-Silver (Au-Ag) Nanoparticles for the Catalytic Reduction of 4-Nitrophenol. (2025).[9] ResearchGate. Link
Prussian Blue Analogues: Reduction of 4-Nitrophenol to 4-Aminophenol by Prussian Blue Analogues. (2024). University of Canterbury. Link
Magnetic Copper Ferrite: Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts. (2025).[9] MDPI. Link
Induction Time Mechanism: Catalytic Reduction of 4-Nitrophenol by Gold Catalysts: The Influence of Borohydride Concentration on the Induction Time. (2019).[1] ACS/Notre Dame. Link
Comparative Guide: Spectroscopic Differentiation of 2-Nitrosophenol and 4-Nitrosophenol
[1] Executive Summary: The Tautomeric Chameleon Differentiating 2-nitrosophenol (ortho) from 4-nitrosophenol (para) requires more than simple functional group analysis; it demands an understanding of quinone monoxime tau...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Tautomeric Chameleon
Differentiating 2-nitrosophenol (ortho) from 4-nitrosophenol (para) requires more than simple functional group analysis; it demands an understanding of quinone monoxime tautomerism .[1][2] Unlike standard phenols, nitrosophenols exist in a delicate equilibrium between their nitroso and quinone oxime forms.[1][2][3]
2-Nitrosophenol: Predominantly stabilized by intramolecular hydrogen bonding, often favoring the nitroso form in non-polar solvents.[1][2] It is volatile and low-melting.[2]
4-Nitrosophenol: Stabilized by intermolecular hydrogen bonding networks, often favoring the quinone oxime form in the solid state.[1] It is non-volatile and high-melting.[2]
This guide provides a definitive spectroscopic workflow to distinguish these isomers, leveraging their distinct hydrogen-bonding environments and electronic symmetries.[1][2]
The spectroscopic signatures of these isomers are dictated by their equilibrium states.
The Tautomeric Equilibrium
Both isomers can shift between a benzenoid (phenol) structure and a quinonoid (oxime) structure.[1][2] The position of this equilibrium is the primary differentiator.[1]
Figure 1: Tautomeric equilibria for nitrosophenols. Note the distinct stabilization mechanisms: Intramolecular (2-NP) vs. Intermolecular (4-NP).[1]
Comparative Analysis: Spectroscopic Signatures
Infrared Spectroscopy (IR)
IR is the most rapid method for solid-state differentiation.[1][2]
Feature
2-Nitrosophenol (Ortho)
4-Nitrosophenol (Para)
Mechanistic Cause
O-H Stretch
Weak/Broad ~3000–3100 cm⁻¹
Broad/Strong ~3200–3400 cm⁻¹
2-NP: Chelation (Intramolecular).[1][2] 4-NP: Polymeric association (Intermolecular).[1][2]
C=O Stretch
Weak or absent (if in nitroso form)
Distinct ~1620–1650 cm⁻¹
4-NP possesses significant quinone character (C=O) in solid state.[1][2]
N=O Stretch
~1500–1530 cm⁻¹
Variable/Overlapped
Nitroso character is more pronounced in 2-NP in non-polar phases.[1][2]
Key Insight: If the spectrum shows a distinct carbonyl (C=O) peak around 1630 cm⁻¹ and a broad OH region characteristic of oximes, the sample is likely 4-nitrosophenol (existing as 1,4-benzoquinone monoxime).
UV-Vis Spectroscopy (Solvatochromism)
UV-Vis is ideal for solution-phase identification, particularly when observing pH-dependent shifts (Bathochromic shifts).[1][2]
shifts to ~400 nm (intense yellow/green) due to the formation of the nitrosophenolate anion [1].[1]
Observation: High sensitivity to pH changes due to the stability of the conjugated quinone oximate anion.
2-Nitrosophenol:
Shows absorption bands at longer wavelengths (often visible region, green/blue in non-polar solvents) due to the specific electronic transition of the chelated nitroso group.
Solvent Effect: In non-polar solvents (e.g., hexane), 2-NP is green.[2] In polar solvents, it shifts toward yellow/brown as the H-bond is disrupted.[1][2]
Nuclear Magnetic Resonance (NMR)
NMR provides definitive structural proof based on symmetry.[1][2]
Symmetry:
4-Nitrosophenol: Possesses a plane of symmetry.[1][2] The aromatic protons appear as an AA'BB' system (two doublets, looking like a "pair of doublets" or pseudo-quartet) in the aromatic region [2].[1]
2-Nitrosophenol: Asymmetric.[1][2] You will observe four distinct proton signals in the aromatic region (ABCD system).
Chemical Shift:
2-NP: The phenolic/oxime proton is often highly deshielded (downfield, >10 ppm) and sharp due to the intramolecular hydrogen bond locking the proton in place.[1]
Experimental Protocol: The Identification Workflow
This protocol is designed to identify an unknown solid sample suspected to be a nitrosophenol isomer.[1][2]
Analysis: Count aromatic peaks. 2 peaks (integrating to 2H each) = 4-NP . 4 distinct peaks = 2-NP .[1][2]
Summary Data Table
Parameter
2-Nitrosophenol
4-Nitrosophenol
IUPAC Name
2-Nitrosophenol / 1,2-Benzoquinone monoxime
4-Nitrosophenol / 1,4-Benzoquinone monoxime
Physical State
Low melting solid (46°C), Volatile
High melting solid (>140°C), Non-volatile
H-Bonding
Intramolecular (Chelation)
Intermolecular (Polymeric)
IR Signature
Weak/Broad OH, N=O stretch
Distinct C=O (~1630 cm⁻¹), Broad OH
UV-Vis (Alkaline)
Shift to yellow/brown
Distinct shift to ~400 nm [1]
1H NMR
4 distinct aromatic signals
Symmetric AA'BB' pattern
References
National Institutes of Health (NIH) - PubChem. (n.d.).[1][2] 4-Nitrosophenol Compound Summary. Retrieved from [Link]
Krzan, A., & Mavri, J. (2003).[1][2] Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study. Chemical Physics, 291(1), 31-40.[2] Retrieved from [Link]
Uppu, R. M., et al. (1998).[2] Nitrosation by Peroxynitrite: Use of Phenol as a Probe. Chemical Research in Toxicology. Retrieved from [Link]
Comparative Guide: Cross-Validation of Analytical Strategies for 4-Nitrosophenol (4-NP)
Executive Summary: The Genotoxic Challenge 4-Nitrosophenol (4-NP) is not merely a process impurity; it is a structural alert under ICH M7 guidelines , classified as a potential mutagenic impurity (PMI). In the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Genotoxic Challenge
4-Nitrosophenol (4-NP) is not merely a process impurity; it is a structural alert under ICH M7 guidelines , classified as a potential mutagenic impurity (PMI). In the synthesis of Acetaminophen (Paracetamol) and other aniline-derived pharmaceuticals, 4-NP can persist at trace levels.
The analytical challenge is twofold:
Sensitivity: Regulatory limits often require detection in the low ppm to ppb range (e.g., <5 ppm relative to drug substance).
Throughput vs. Cost: While LC-MS/MS is the gold standard for sensitivity, it is capital-intensive for routine QC. Electrochemical (EC) methods and HPLC-UV offer cost-effective alternatives but require rigorous cross-validation to ensure they meet the "fit-for-purpose" criteria.
This guide provides a protocol for cross-validating a high-throughput Electrochemical method against a reference LC-MS/MS method, ensuring your QC workflow is both compliant and efficient.
Method Candidates: The Technical Landscape
We compare three distinct approaches. For this validation guide, we focus on validating the Electrochemical Sensor (Method C) against the LC-MS/MS Reference (Method A) , with HPLC-UV (Method B) as a secondary benchmark.
Feature
Method A: LC-MS/MS (Reference)
Method B: HPLC-UV (Standard)
Method C: Voltammetry (EC) (Challenger)
Principle
Mass analysis (MRM mode)
UV-Vis Absorbance (290-310 nm)
Differential Pulse Voltammetry (DPV)
LOD (Limit of Detection)
0.5 - 2.0 ng/mL (High)
20 - 50 ng/mL (Moderate)
1.0 - 5.0 ng/mL (High*)
Selectivity
Excellent (m/z filtering)
Moderate (Matrix interference risks)
High (Redox potential specific)
Throughput
Low (10-15 min/run)
Medium (10-20 min/run)
High (<2 min/run)
Cost Per Sample
$
$
*Note: High sensitivity in EC is achieved using modified electrodes (e.g., rGO-AuNPs).
The Cross-Validation Workflow
To validate the Electrochemical method, we do not simply run standards. We must prove concordance using a Split-Sample Protocol .
Diagram 1: Analytical Cross-Validation Logic
This workflow ensures that matrix effects affecting the EC sensor are identified by the LC-MS/MS reference.
Caption: Split-sample workflow ensuring identical matrix conditions for both analytical techniques.
Detailed Experimental Protocols
A. Reference Method: LC-MS/MS
Objective:[1][2][3][4] Establish the "True Value" with maximal specificity.
Instrumentation: Triple Quadrupole MS (e.g., Waters Xevo or Agilent 6400 series).
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase:
A: 0.1% Formic Acid in Water (Proton source for ionization).
B: Methanol (Organic modifier).
Gradient: 5% B to 95% B over 4 mins.
MS Parameters (ESI+):
Target: 4-Nitrosophenol (MW ~123).
Precursor Ion: [M+H]+ = 124 m/z.
Note: Optimization of collision energy is required to identify specific product ions for MRM transitions.
Calibration: Internal Standard method using deuterated 4-NP or a structural analog (e.g., 4-Nitrophenol-d4) to correct for matrix suppression.
) should be close to zero. If , LC-MS consistently reads higher.
Limits of Agreement: 95% of points should fall within
.
Conclusion & Recommendations
Use LC-MS/MS when: You are in late-stage clinical development (Phase 3) or filing for commercial release, where regulatory scrutiny is highest and specificity is non-negotiable.
Use Electrochemical (DPV) when: You are screening raw materials or performing in-process monitoring (IPC). The speed (<2 min) allows for real-time decision-making.
Validation Verdict: If the Bland-Altman analysis shows a bias < 5% and precision < 5% RSD, the Electrochemical method is validated as a "fit-for-purpose" alternative for routine monitoring.
References
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link
ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. Link
Yi, Y., et al. (2021) .[8] Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite. Analytical Methods (RSC). Link
Kouchak, M., et al. (2018) . Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma. Journal of Chromatographic Science. Link
European Medicines Agency . ICH guideline M10 on bioanalytical method validation. Link
A Comparative Kinetic Analysis of 4-Nitrophenol Reduction: A Guide for Researchers
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) serves as a crucial model reaction in the field of catalysis, providing a robust platform for evaluating the efficacy of various nanocatalysts.[1][2] This tra...
Author: BenchChem Technical Support Team. Date: February 2026
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) serves as a crucial model reaction in the field of catalysis, providing a robust platform for evaluating the efficacy of various nanocatalysts.[1][2] This transformation is not only of academic interest but also holds significant environmental relevance, as it converts a toxic and persistent pollutant into a valuable industrial intermediate used in the synthesis of analgesic and antipyretic drugs.[2][3] This guide offers a comprehensive comparative kinetic analysis of 4-NP reduction facilitated by a range of catalysts, from traditional noble metal nanoparticles to emerging metal-free alternatives. We will delve into the underlying kinetic models, provide detailed experimental protocols, and present a comparative assessment of catalytic performance based on experimental data from peer-reviewed literature.
Theoretical Framework: Understanding the Kinetics of 4-Nitrophenol Reduction
The catalytic reduction of 4-nitrophenol is typically conducted in an aqueous medium using a reducing agent, most commonly sodium borohydride (NaBH₄).[1][2] The progress of the reaction can be conveniently monitored by UV-Vis spectrophotometry. In an alkaline solution of NaBH₄, 4-nitrophenol exists as the 4-nitrophenolate ion, which exhibits a strong absorption peak at approximately 400 nm.[2][3][4] As the reduction proceeds, this peak diminishes, and a new peak corresponding to the formation of 4-aminophenol appears at around 300 nm.[2][3][4] The presence of clear isosbestic points in the time-resolved UV-Vis spectra indicates a clean conversion with no significant side products.[1]
The Langmuir-Hinshelwood Model
The kinetics of the catalytic reduction of 4-nitrophenol are often described by the Langmuir-Hinshelwood (L-H) model.[1][2][3][5][6][7][8] This model posits that the reaction occurs on the surface of the catalyst and involves the adsorption of both reactants, 4-nitrophenolate ions and borohydride ions (BH₄⁻), onto the catalyst surface prior to the surface reaction.[1][3][7]
The overall process can be broken down into the following key steps:
Adsorption of Reactants: Both 4-nitrophenolate and BH₄⁻ ions adsorb onto the active sites of the catalyst surface.
Surface Reaction: An electron transfer occurs from the adsorbed BH₄⁻ to the adsorbed 4-nitrophenolate, leading to the reduction of the nitro group. This is often the rate-determining step.[5]
Desorption of Product: The product, 4-aminophenol, desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.
Pseudo-First-Order Kinetics
In a typical experimental setup, the concentration of NaBH₄ is significantly higher than that of 4-nitrophenol.[9] This allows for the assumption that the concentration of BH₄⁻ remains constant throughout the reaction. Consequently, the reaction kinetics can be simplified and treated as a pseudo-first-order reaction with respect to the concentration of 4-nitrophenol.[6][9]
The integrated rate law for a pseudo-first-order reaction is given by:
ln(Cₜ/C₀) = -kₐₚₚ * t
where:
C₀ is the initial concentration of 4-nitrophenol.
Cₜ is the concentration of 4-nitrophenol at time t.
kₐₚₚ is the apparent rate constant.
A plot of ln(Cₜ/C₀) versus time (t) should yield a straight line with a slope of -kₐₚₚ.[2]
Experimental Protocols
To ensure the reproducibility and validity of kinetic data, a standardized experimental approach is paramount. This section outlines the essential protocols for catalyst synthesis and the kinetic analysis of 4-nitrophenol reduction.
Catalyst Synthesis
The performance of a catalyst is intrinsically linked to its synthesis method, which influences properties such as particle size, shape, and surface chemistry. Below are representative synthesis protocols for different classes of catalysts.
2.1.1. Gold Nanoparticles (AuNPs)
A common method for synthesizing AuNPs is the citrate reduction method.[2]
Procedure:
To a vigorously stirred, boiling solution of 1 mM HAuCl₄ (100 mL), add 10 mL of 38.8 mM sodium citrate.
Continue boiling and stirring for 15-20 minutes until the solution color changes to a stable ruby-red, indicating the formation of AuNPs.
Allow the solution to cool to room temperature.
2.1.2. Silver Nanoparticles (AgNPs)
AgNPs can be synthesized using sodium borohydride as a reducing agent.[10]
Procedure:
Prepare a 0.002 M solution of sodium borohydride (NaBH₄) in deionized water and chill it in an ice bath.[10]
In a separate flask, prepare a 0.001 M solution of silver nitrate (AgNO₃).[10]
While vigorously stirring the NaBH₄ solution, add the AgNO₃ solution dropwise.[10] A color change to pale yellow indicates the formation of AgNPs.[10]
2.1.3. Bimetallic Au-Ag Nanoparticles
Bimetallic nanoparticles can be prepared using a seed-mediated growth method.[11]
Procedure:
Synthesize AuNP seeds as described in section 2.1.1.
To a specific volume of the AuNP seed solution, add a solution of sodium citrate.
Dropwise, add a silver nitrate (AgNO₃) solution followed by an ascorbic acid solution while stirring.[11] The color change of the solution indicates the formation of Au-Ag bimetallic nanoparticles.[11]
2.1.4. N-doped Graphene
A hydrothermal method is commonly employed for the synthesis of N-doped graphene.[12][13]
Procedure:
Disperse graphene oxide (GO) in deionized water through ultrasonication.
Add a nitrogen source, such as ethylenediamine, to the GO dispersion.[13]
Transfer the mixture to a Teflon-lined autoclave and heat at a specific temperature (e.g., 150 °C) for several hours.[13]
After cooling, wash the resulting N-doped graphene product with deionized water and ethanol and dry.
Kinetic Analysis of 4-Nitrophenol Reduction
The following is a generalized protocol for conducting the kinetic study.
Procedure:
In a quartz cuvette, mix a known volume of 4-nitrophenol solution with deionized water.
Add a freshly prepared aqueous solution of NaBH₄. The solution should turn a bright yellow, indicating the formation of the 4-nitrophenolate ion.
Initiate the reaction by adding a small volume of the catalyst suspension.
Immediately begin monitoring the reaction by recording the UV-Vis absorption spectra at regular time intervals over a wavelength range of 250-500 nm.
The decrease in the absorbance at ~400 nm is used to calculate the concentration of 4-nitrophenol at each time point.
Plot ln(Aₜ/A₀) versus time to determine the apparent rate constant (kₐₚₚ), where A₀ and Aₜ are the absorbances at time zero and time t, respectively.
Comparative Analysis of Catalytic Performance
The catalytic activity of different materials for the reduction of 4-nitrophenol can be compared based on several kinetic parameters, including the apparent rate constant (kₐₚₚ), the turnover frequency (TOF), and the activation energy (Eₐ).
Apparent Rate Constant (kₐₚₚ)
The apparent rate constant is a direct measure of the reaction rate under specific conditions. A higher kₐₚₚ value indicates a more efficient catalyst.
Note: The kₐₚₚ values can vary significantly depending on the catalyst size, shape, concentration, and reaction conditions.
Turnover Frequency (TOF)
TOF is defined as the number of moles of reactant converted per mole of catalyst per unit time.[18] It provides a measure of the intrinsic activity of the catalytic sites. The calculation requires knowledge of the number of active sites, which can be challenging to determine accurately.
TOF = (moles of 4-NP converted) / [(moles of catalyst) * (time)]
For nanoparticle catalysts, TOF is sometimes reported as moles of product per gram of catalyst per second.[19]
Activation Energy (Eₐ)
The activation energy is the minimum energy required for the reaction to occur. A lower activation energy implies a more efficient catalyst, as the reaction can proceed more readily. Eₐ can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation:
Discussion: Causality Behind Experimental Choices and Performance Trends
Catalyst Selection:
Noble Metals (Au, Ag, Pd, Pt): These are widely studied due to their excellent catalytic activities, stemming from their d-band electronic structure which facilitates electron transfer.[14][20] The choice between them often depends on a balance of activity, stability, and cost.
Bimetallic Nanoparticles: Combining two different metals can lead to synergistic effects, enhancing catalytic activity and stability compared to their monometallic counterparts.[8][10] For instance, the addition of Ag to Au can modify the electronic properties and surface strain, leading to improved performance.
Metal-Free Catalysts: The development of metal-free catalysts like N-doped graphene is driven by the desire for low-cost, earth-abundant, and environmentally friendly alternatives.[16][17] The catalytic activity of N-doped graphene is attributed to the creation of active sites by the nitrogen atoms, which alter the charge distribution of adjacent carbon atoms.[12]
Kinetic Behavior:
Most metallic nanoparticle-catalyzed reactions follow pseudo-first-order kinetics.[16] Interestingly, N-doped graphene has been reported to exhibit pseudo-zero-order kinetics, suggesting that the reaction rate is independent of the 4-nitrophenol concentration above a certain level.[16][17] This is attributed to the adsorption of 4-nitrophenolate ions being the rate-limiting step.[17]
Conclusion
The catalytic reduction of 4-nitrophenol is a versatile model reaction for assessing the performance of a wide array of nanocatalysts. This guide has provided a framework for understanding the kinetics of this reaction, detailed experimental protocols for catalyst synthesis and kinetic analysis, and a comparative overview of the performance of different catalyst types. While noble metal nanoparticles remain highly effective, the development of bimetallic and metal-free catalysts offers promising avenues for creating more efficient, cost-effective, and sustainable catalytic systems. The choice of catalyst will ultimately depend on the specific application requirements, balancing factors such as catalytic activity, stability, reusability, and cost.
References
A. I. Ayad, A. O. Dris, E. Monflier, and A. Ponchel, "Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles," Catalysts, vol. 11, no. 1, p. 89, Jan. 2021. [Online]. Available: [Link]
M. Wunder, Y. Lu, M. Albrecht, and M. Ballauff, "Kinetic Analysis of the Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles," The Journal of Physical Chemistry C, vol. 118, no. 33, pp. 18618–18625, Aug. 2014. [Online]. Available: [Link]
M. Wunder, Y. Lu, M. Albrecht, and M. Ballauff, "Kinetic Analysis of Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles Immobilized in Spherical Polyelectrolyte Brushes," The Journal of Physical Chemistry C, vol. 114, no. 19, pp. 8814–8820, May 2010. [Online]. Available: [Link]
X. k. Kong et al., "Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene," Energy & Environmental Science, vol. 6, no. 12, pp. 3484–3489, 2013. [Online]. Available: [Link]
N. A. B. A. Aziz, N. A. F. A. Razak, and M. Z. B. Hussein, "Synthesis of Bimetallic Gold-Silver (Au-Ag) Nanoparticles for the Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol," Nanomaterials, vol. 8, no. 10, p. 768, Sep. 2018. [Online]. Available: [Link]
S. R. Thawarkar, B. Thombare, B. S. Munde, and N. D. Khupse, "Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles," New Journal of Chemistry, vol. 42, no. 24, pp. 19835–19845, 2018. [Online]. Available: [Link]
P. Hervés, M. Pérez-Lorenzo, L. M. Liz-Marzán, J. Dzubiella, Y. Lu, and M. Ballauff, "Catalysis by metallic nanoparticles in aqueous solution: model reactions," Chemical Society Reviews, vol. 41, no. 17, pp. 5577–5587, 2012. [Online]. Available: [Link]
X. k. Kong et al., "Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene," Energy & Environmental Science, vol. 6, no. 12, pp. 3484–3489, 2013. [Online]. Available: [Link]
Y. Liu, Y. Wang, R. Wang, and C. Wang, "A Comparison Reduction of 4-Nitrophenol by Gold Nanospheres and Gold Nanostars," Nanomaterials, vol. 7, no. 1, p. 19, Jan. 2017. [Online]. Available: [Link]
S. R. Thawarkar, B. Thombare, B. S. Munde, and N. D. Khupse, "Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles," New Journal of Chemistry, vol. 42, no. 24, pp. 19835–19845, 2018. [Online]. Available: [Link]
S. E. Skrabalak, "Bimetallic Au–Ag Nanoparticles: Advanced Nanotechnology for Tackling Antimicrobial Resistance," ACS Infectious Diseases, vol. 7, no. 9, pp. 2411–2413, Sep. 2021. [Online]. Available: [Link]
M. Wunder, Y. Lu, M. Albrecht, and M. Ballauff, "Kinetic Analysis of the Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles," The Journal of Physical Chemistry C, vol. 118, no. 33, pp. 18618–18625, Aug. 2014. [Online]. Available: [Link]
A. I. Ayad, A. O. Dris, E. Monflier, and A. Ponchel, "Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles," Catalysts, vol. 11, no. 1, p. 89, Jan. 2021. [Online]. Available: [Link]
S. R. Thawarkar, B. Thombare, B. S. Munde, and N. D. Khupse, "Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles," New Journal of Chemistry, vol. 42, no. 24, pp. 19835–19845, 2018. [Online]. Available: [Link]
X. k. Kong et al., "Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene," Energy & Environmental Science, vol. 6, no. 12, pp. 3484–3489, 2013. [Online]. Available: [Link]
Y. Liu, D. Wang, Z. Li, and Y. Li, "Nitrogen-Doped Graphene Quantum Dots as Metal-Free Photocatalysts for Near-Infrared Enhanced Reduction of 4-Nitrophenol," ACS Applied Nano Materials, vol. 2, no. 11, pp. 7293–7301, Oct. 2019. [Online]. Available: [Link]
M. Muthusamy and S. M. Chen, "Nitrogen Doped Reduced Graphene Oxide Hybrid Metal Free Catalyst for Effective Reduction of 4-Nitrophenol," Scientific Reports, vol. 9, no. 1, p. 11885, Aug. 2019. [Online]. Available: [Link]
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